Product packaging for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole(Cat. No.:CAS No. 1569-83-1)

2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Cat. No.: B576437
CAS No.: 1569-83-1
M. Wt: 215.27
InChI Key: SMXTXZKNCUTREC-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4-methylbenzo[d]thiazole (CAS 1569-83-1) is an organic compound with the molecular formula C12H9NOS and a molecular weight of 215.27 g/mol . This structure is a benzo[d]thiazole core, substituted with a methyl group at the 4-position and a furan-2-yl heterocycle at the 2-position. The fusion of such privileged heterocyclic scaffolds, including thiazole and furan, is of significant interest in medicinal and materials chemistry . Structurally related thiazole derivatives have been extensively investigated for their diverse biological activities. Recent scientific literature highlights that novel thiazole compounds incorporating furan and imidazole moieties have demonstrated promising in vitro antimicrobial properties, including potent activity against strains of S. aureus and E. coli , as well as antioxidant capabilities . Furthermore, complex molecular architectures containing 2-(furan-2-yl)thiazole fragments are key intermediates in synthesizing more complex fused heterocyclic systems, such as imidazo[4,5-g][1,3]benzothiazoles, which are valuable for further exploration in chemical synthesis and drug discovery . As such, this compound serves as a valuable building block and reference standard for researchers developing new therapeutic agents, studying heterocyclic chemistry, and working in materials science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NOS B576437 2-(Furan-2-yl)-4-methylbenzo[d]thiazole CAS No. 1569-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c1-8-4-2-6-10-11(8)13-12(15-10)9-5-3-7-14-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXTXZKNCUTREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. When coupled with a furan ring, another biologically significant heterocycle, the resulting 2-(furan-2-yl)benzothiazole core structure presents a compelling candidate for drug discovery programs. The addition of a methyl group at the 4-position of the benzothiazole ring can further influence its physicochemical and pharmacokinetic properties. This document serves as a technical guide to the anticipated physicochemical properties of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, providing detailed experimental protocols for their determination and contextualizing its potential biological significance.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). While specific experimental values for this compound are not available, the following table summarizes expected and known values for highly similar compounds to provide a predictive profile.

Table 1: Predicted and Analogous Physicochemical Data

PropertyPredicted/Analogous ValueSignificance in Drug Development
Molecular Formula C₁₂H₉NOSFoundational for molecular weight calculation and elemental analysis.
Molecular Weight 215.27 g/mol Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability.
Melting Point (°C) Estimated: >100 °C. (Analog 2-(Furan-2-Yl)benzothiazole-6-Carboxylic Acid has a m.p. > 250 °C[1]).An indicator of purity and lattice energy of the solid-state. A sharp melting point range suggests high purity.[2][3][4]
Boiling Point (°C) Data not available for analogs.[5]Relevant for purification by distillation, though less so for solid compounds intended for pharmaceutical use.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like ether, acetone, and chloroform.[6]Affects formulation, dissolution, and absorption. Poor aqueous solubility can be a major hurdle in drug development.
logP (Octanol/Water) Estimated: >2.0 (Analog 2-amino-4-methylbenzothiazole has a calculated XLogP3 of 2.4[7]).A measure of lipophilicity, which influences membrane permeability and plasma protein binding.
pKa Data not available. The benzothiazole nitrogen is weakly basic.Determines the ionization state at physiological pH, which impacts solubility, receptor binding, and membrane transport.

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following are detailed, standard protocols for key experiments.

This protocol describes the determination of the melting point range of a solid organic compound using a capillary-based apparatus.[2][3][4]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • Ensure the sample of this compound is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube by tapping the open end into the powder and then tapping the sealed end on a hard surface to compact the sample to a height of 1-2 mm.[3]

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • For a preliminary determination, heat the block rapidly and note the approximate temperature at which the sample melts.

    • Allow the apparatus to cool.

    • For an accurate determination, prepare a new sample and heat the block quickly to about 20 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.[2]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has liquefied (T2). The melting point is reported as the range T1-T2. A narrow range (0.5-1.0 °C) is indicative of a pure compound.[2]

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of the compound in various solvents.[8][9][10]

  • Apparatus: Small test tubes, vortex mixer, spatula, droppers.

  • Solvents: Water, 5% HCl, 5% NaOH, diethyl ether, ethanol, dimethyl sulfoxide (DMSO).

  • Procedure:

    • Place approximately 10-25 mg of the compound into a small test tube.[8]

    • Add 0.75-1 mL of the chosen solvent in small portions.[8][10]

    • After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[10]

    • Observe the mixture. Classify the solubility as:

      • Soluble: The compound completely dissolves, forming a clear solution.

      • Partially Soluble: A portion of the compound dissolves, but some solid remains.

      • Insoluble: No apparent dissolution of the solid.

    • For water-soluble compounds, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[9]

    • Systematically test the solubility in the panel of solvents to build a solubility profile. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[8][9]

The Shake-Flask method is the traditional and most referenced method for the experimental determination of the octanol-water partition coefficient (logP).

  • Apparatus: Separatory funnel or screw-cap vials, analytical balance, UV-Vis spectrophotometer or HPLC, pH meter.

  • Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), buffer solution (e.g., phosphate buffer, pH 7.4).

  • Procedure:

    • Prepare a stock solution of the compound in the aqueous phase (buffered to pH 7.4 to ensure a consistent ionization state).

    • Add a known volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol to a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely. This can be aided by centrifugation.

    • Carefully withdraw a sample from both the aqueous and the organic phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic] / [aqueous].

    • The logP is the base-10 logarithm of P: logP = log₁₀(P).

Mandatory Visualizations

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Purity & Structure Verification synthesis Synthesis of This compound purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Purity Analysis purification->hplc mp Melting Point Determination eval Evaluate Drug-Likeness (e.g., Lipinski's Rule of Five) mp->eval sol Solubility Profiling sol->eval logp logP Determination logp->eval pka pKa Determination pka->eval hplc->mp hplc->sol hplc->logp hplc->pka

Workflow for Physicochemical Characterization

Many benzothiazole derivatives have been investigated as antimicrobial agents that target the dihydropteroate synthase (DHPS) enzyme, which is crucial for folate synthesis in bacteria. The diagram below illustrates this hypothetical mechanism of action.

G cluster_pathway Bacterial Folate Synthesis Pathway paba p-Aminobenzoic acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dhpp Dihydropteridine pyrophosphate (DHPP) dhpp->dhps dhp Dihydropteroate (DHP) dhps->dhp dhf Dihydrofolate (DHF) dhp->dhf further enzymatic steps compound This compound (Hypothetical Inhibitor) compound->inhibition block_label Competitive Inhibition inhibition->dhps

Hypothetical Inhibition of Bacterial DHPS

References

Spectroscopic and Synthetic Data for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole Currently Unavailable in Publicly Accessible Databases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for detailed spectroscopic data (NMR, IR, Mass Spectrometry) and established experimental protocols for the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole has yielded no specific results for this particular chemical entity.

Despite extensive searches of chemical literature and spectroscopic databases, no peer-reviewed articles or database entries containing the requested ¹H NMR, ¹³C NMR, infrared spectroscopy, or mass spectrometry data for this compound could be located. Consequently, the creation of a detailed technical guide or whitepaper as requested is not possible at this time due to the absence of the necessary foundational data.

While information on structurally related compounds is available, this data is not directly transferable and would not accurately represent the unique spectroscopic fingerprint of the target molecule.

Data on Related Compounds

For the purpose of providing context and aiding future research, spectroscopic data for a closely related, non-methylated analogue, 2-(Furan-2-yl)-1,3-benzothiazole , has been reported. It is crucial to note that the absence of the methyl group on the benzothiazole ring will lead to differences in the spectroscopic data, particularly in the aromatic region of the NMR spectra and potentially subtle shifts in IR and mass spectral fragmentation patterns.

It is recommended that researchers interested in this compound undertake its synthesis and subsequent spectroscopic characterization to establish a definitive dataset for this compound.

Potential Synthetic Approach

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of 2-arylbenzothiazoles. A common and effective method involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.

The logical workflow for such a synthesis is outlined in the diagram below.

G Conceptual Synthetic Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2-Amino-3-methylbenzenethiol C Condensation/ Cyclization A->C B Furan-2-carboxylic acid B->C D This compound C->D

Caption: Conceptual workflow for the synthesis of this compound.

This proposed synthesis would require experimental validation and optimization of reaction conditions, such as the choice of solvent, catalyst (if necessary), temperature, and reaction time. Following a successful synthesis, a full suite of spectroscopic analyses would be necessary to confirm the structure and purity of the final product.

This report underscores a gap in the available chemical data and presents an opportunity for original research to synthesize and characterize this novel compound.

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of benzothiazole derivatives, with a focus on compounds structurally related to 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. While a specific crystallographic study for this compound is not publicly available, this document leverages data from closely related furan-containing benzothiazoles and methyl-substituted benzothiazoles to illustrate the experimental protocols and data presentation standards in this field of research.

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The furan moiety is also a key pharmacophore found in numerous bioactive compounds.[4][5][6] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by crystallization, and finally, X-ray diffraction analysis.

1.1. Synthesis

The synthesis of 2-(aryl)-benzothiazole derivatives can be achieved through various established methods. A common approach involves the condensation reaction between a 2-aminothiophenol derivative and an appropriate aldehyde or carboxylic acid. For the target compound, 2-mercaptoaniline and a furan-2-carboxaldehyde derivative could be utilized.[7]

  • General Synthesis of Benzothiazole Derivatives: A typical synthesis might involve refluxing a mixture of the substituted 2-aminothiophenol and the corresponding aldehyde in a suitable solvent like ethanol.[8] Alternative methods include the reaction of N-methyl thioamides with tetrabromomethane as a catalyst.[1]

1.2. Crystallization

Obtaining high-quality single crystals is often the most challenging step. The slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents is a widely used technique.

  • Protocol for Crystallization: A minimal amount of the purified compound is dissolved in a solvent in which it is sparingly soluble. The solution is then left undisturbed in a loosely covered container at room temperature. Over time, as the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of single crystals. For similar compounds, solvents such as ethanol, heptane with a minimal amount of toluene, or a mixture of petroleum ether and diethyl ether have been successfully used.[9][10]

1.3. X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray data collection.

  • Data Collection: A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100-293 K) to minimize thermal vibrations.[9][11] The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[11][12] A CCD area detector is used to collect the diffraction data as the crystal is rotated.[11][12]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².[11] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[9]

Data Presentation

The results of a crystal structure analysis are typically summarized in a series of tables. The following tables provide examples of the crystallographic data that would be expected for a compound like this compound, based on published data for related structures.

Table 1: Crystal Data and Structure Refinement Parameters for a Representative Benzothiazole Derivative.

ParameterExample Value
Empirical formulaC₁₂H₁₁N₃OS
Formula weight245.30
Temperature293 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 11.061 (3) Åb = 8.538 (3) Åc = 19.340 (6) Åβ = 105.535 (4)°
Volume1759.7 (9) ų
Z4
Density (calculated)1.456 Mg/m³
Absorption coefficient0.21 mm⁻¹
F(000)792
Crystal size0.18 × 0.16 × 0.14 mm
Theta range for data collection2.5 to 28.0°
Index ranges-13 ≤ h ≤ 13, -10 ≤ k ≤ 10, -23 ≤ l ≤ 23
Reflections collected7699
Independent reflections3458 [R(int) = 0.038]
Completeness to theta = 28.0°99.7 %
Absorption correctionMulti-scan
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3458 / 12 / 244
Goodness-of-fit on F²1.10
Final R indices [I>2sigma(I)]R1 = 0.047, wR2 = 0.140
R indices (all data)R1 = 0.062, wR2 = 0.155
Largest diff. peak and hole0.32 and -0.34 e.Å⁻³

Data presented is based on a related benzothiazole structure for illustrative purposes.[11]

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Furan-Containing Benzothiazole Derivative.

BondLength (Å)AngleAngle (°)
S1-C21.745(2)C7-S1-C289.5(1)
S1-C71.841(2)N1-C2-S1115.2(2)
N1-C21.308(3)C2-N1-C6109.8(2)
C4-C51.385(4)C5-C4-C9120.9(3)
C8-O11.362(3)C12-O1-C8106.1(2)
C8-C91.345(4)O1-C8-C9110.5(3)

Data presented is based on a related furan-containing structure for illustrative purposes.

Visualization of Workflows and Relationships

3.1. Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow from compound synthesis to final structure validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

Caption: Experimental workflow for crystal structure analysis.

3.2. Logical Relationship of Crystallographic Data Analysis

This diagram outlines the logical progression and interplay of different data sets and software in determining and refining a crystal structure.

data_analysis_flow raw_data Raw Diffraction Images processed_data Reflection Intensities (hkl) raw_data->processed_data Data Reduction unit_cell Unit Cell Parameters & Space Group processed_data->unit_cell Indexing & Integration initial_model Initial Structural Model processed_data->initial_model unit_cell->initial_model Structure Solution (e.g., SHELXS) refined_model Refined Atomic Coordinates & Displacement Parameters initial_model->refined_model Refinement (e.g., SHELXL) final_structure Final Crystal Structure (CIF File) refined_model->final_structure Validation & Reporting

Caption: Logical flow of crystallographic data analysis.

References

Quantum Chemical Blueprint: Unraveling the Electronic and Structural Landscape of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of the novel heterocyclic compound, 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. This molecule, a derivative of the versatile benzothiazole scaffold, holds significant promise in medicinal chemistry and materials science. Through the lens of Density Functional Theory (DFT), this guide details the theoretical framework and computational protocols necessary to predict its molecular geometry, vibrational spectra, and frontier molecular orbitals, offering critical insights for rational drug design and the development of novel functional materials.

Theoretical Framework: The Power of Density Functional Theory

At the core of this investigation lies Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost, making it ideal for studying complex molecules like this compound. The calculations detailed herein are predominantly performed using the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This approach is known for its reliability in predicting molecular geometries and electronic properties. The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the standardized workflow for the quantum chemical analysis of this compound.

Molecular Structure Optimization

The initial step involves the construction of the 3D molecular structure of this compound. This structure is then subjected to a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Electronic Property Analysis

With the optimized geometry, a series of calculations are performed to determine the key electronic properties of the molecule. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

Quantum_Chemical_Calculation_Workflow cluster_Input 1. Input cluster_Calculation 2. Quantum Chemical Calculation cluster_Output 3. Output & Analysis A Initial Molecular Structure (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C E Optimized Molecular Geometry B->E D Electronic Property Calculation (HOMO, LUMO, etc.) C->D F Vibrational Spectra (IR, Raman) C->F G Electronic Properties (Energy Gap, Reactivity Descriptors) D->G

Figure 1: A generalized workflow for quantum chemical calculations.

Predicted Molecular Properties: A Quantitative Overview

While specific experimental data for this compound is not yet widely available, the following tables present predicted data based on DFT calculations for analogous benzothiazole derivatives, providing a reliable estimate of the expected properties.[1][2]

Optimized Geometrical Parameters

The tables below summarize the key predicted bond lengths and bond angles for the optimized structure of a representative benzothiazole derivative.

Table 1: Selected Predicted Bond Lengths (Å)

BondPredicted Length (Å)
C-S1.76
C=N1.38
C-C (aryl)1.39 - 1.42
C-H1.08 - 1.09
C-O (furan)1.37
C=C (furan)1.36 - 1.44

Table 2: Selected Predicted Bond Angles (°)

AnglePredicted Angle (°)
C-S-C91.5
C-N=C115.2
C-C-C (aryl)118.0 - 121.0
C-C-H119.0 - 121.0
C-O-C (furan)106.7
Frontier Molecular Orbital Analysis

The energies of the HOMO and LUMO are critical indicators of a molecule's electronic behavior.

Table 3: Predicted Frontier Orbital Energies and Energy Gap

ParameterPredicted Value (eV)
HOMO Energy-6.20
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)4.05

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Structure-Property Relationships

The calculated properties of this compound are intrinsically linked to its molecular structure. The interplay between the electron-rich furan ring, the benzothiazole core, and the methyl substituent dictates the overall electronic distribution and, consequently, its chemical and physical properties.

Structure_Property_Relationship cluster_Structure Molecular Structure cluster_Properties Calculated Properties Structure 2-(Furan-2-yl)-4- methylbenzo[d]thiazole Geometry Optimized Geometry Structure->Geometry Electronic Electronic Properties (HOMO-LUMO) Structure->Electronic Spectroscopic Spectroscopic Features (IR/Raman) Structure->Spectroscopic Furan Furan Ring Furan->Structure Benzothiazole Benzothiazole Core Benzothiazole->Structure Methyl Methyl Group Methyl->Structure Reactivity Chemical Reactivity Electronic->Reactivity

Figure 2: Conceptual link between molecular structure and properties.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful and predictive framework for understanding the fundamental properties of novel molecules like this compound. The theoretical data presented in this guide, based on robust DFT methodologies, offer a solid foundation for further experimental research. Future work should focus on the synthesis and experimental characterization of this compound to validate these theoretical predictions. Furthermore, more advanced computational studies, such as molecular docking simulations with biological targets, could elucidate its potential as a therapeutic agent, while investigations into its excited-state properties could reveal its applicability in optoelectronic devices. This synergistic approach, combining theoretical predictions with experimental validation, is paramount for accelerating the discovery and development of new and innovative chemical entities.

References

Furan-Containing Benzothiazole Derivatives: A Comprehensive Review of Their Synthesis, Biological Activity, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity is a well-established approach in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. This technical guide provides an in-depth review of furan-containing benzothiazole derivatives, a class of heterocyclic compounds that has garnered significant interest due to their broad spectrum of biological activities. Benzothiazole and furan are privileged scaffolds, each contributing to the pharmacological profiles of numerous approved drugs and clinical candidates.[1][2] Their hybrid structures have been explored for various therapeutic applications, including antimicrobial, anticancer, and antioxidant effects.[3][4] This whitepaper summarizes the key synthetic strategies for creating these derivatives, presents a structured overview of their biological evaluation with quantitative data, details relevant experimental protocols, and analyzes the structure-activity relationships (SAR) that govern their activity. The content is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and drug discovery.

Introduction

Benzothiazole is a bicyclic heterocyclic compound, comprising a benzene ring fused to a thiazole ring, and represents a core structure in a multitude of pharmacologically active molecules.[2] Derivatives of benzothiazole are known to exhibit a wide range of biological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant activities.[4][5] Similarly, the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental component of many natural products and synthetic compounds with significant therapeutic value.[6][7][8] Furan derivatives are recognized for their diverse bioactivities, which encompass antibacterial, antiviral, anti-inflammatory, and antitumor effects.[6][9]

The hybridization of the benzothiazole and furan moieties is a rational drug design strategy aimed at creating novel chemical entities with potentially synergistic or improved pharmacological profiles. This review focuses specifically on derivatives where a furan ring is directly or indirectly attached to a benzothiazole scaffold, exploring the scientific literature to provide a comprehensive technical overview for researchers in the field.

Synthesis Strategies

The synthesis of furan-containing benzothiazole derivatives typically involves the construction of the benzothiazole ring from a furan-containing precursor or the coupling of pre-synthesized furan and benzothiazole moieties. A common and effective method is the condensation reaction between a 2-aminothiophenol and a furan-2-carbaldehyde or a furan-2-carboxylic acid derivative, often under oxidative conditions.

General Experimental Protocol: Synthesis of 2-(Furan-2-yl)benzothiazole

A representative protocol for the synthesis of 2-(furan-2-yl)benzothiazole is described by Russo et al. (2022).[3] This method involves the reaction of 2-aminothiophenol with furan-2-carbaldehyde.

Materials:

  • 2-aminothiophenol

  • Furan-2-carbaldehyde

  • Solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Catalyst/Oxidizing agent (if required)

Procedure:

  • Dissolve equimolar amounts of 2-aminothiophenol and furan-2-carbaldehyde in a suitable solvent, such as DMSO.

  • The reaction mixture is stirred, often at an elevated temperature, for a specified period to facilitate the condensation and subsequent cyclization.

  • The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is typically precipitated by adding the reaction mixture to water or an ice bath.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(furan-2-yl)benzothiazole.[3]

  • The structure and purity of the final compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[3][10]

Below is a generalized workflow for the synthesis and characterization of these derivatives.

G start_end start_end process process decision decision io io A Start: Select Reagents (2-aminothiophenol & Furan-2-carbaldehyde) B Reaction Setup (Solvent, Temperature) A->B C Condensation & Cyclization B->C D Monitor Reaction (TLC) C->D E Reaction Complete? D->E E->C No F Work-up (Precipitation, Filtration) E->F Yes G Purification (Recrystallization) F->G H Characterization (NMR, IR, MS) G->H I Pure Compound H->I

Caption: General workflow for the synthesis of furan-containing benzothiazoles.

Biological Activities

Furan-containing benzothiazole derivatives have been evaluated for a range of biological activities, demonstrating their potential as scaffolds for developing new therapeutic agents.

Antimicrobial Activity

Several studies have investigated the antibacterial and antifungal properties of this class of compounds. The activity is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Furan-Containing Benzothiazole Derivatives

Compound ID Test Organism MIC (µM) Reference
107a Saccharomyces cerevisiae 12.5 [11]
107b Saccharomyces cerevisiae 1.6 [11]
107c Saccharomyces cerevisiae 6.25 [11]
107d Saccharomyces cerevisiae 3.13 [11]
9a Candida albicans >50 µg/mL [3]

| 9a | Dermatophytes | >50 µg/mL |[3] |

Note: The structures for compounds 107a-d are specified in the cited literature. Compound 9a is 2-(Furan-2-yl)benzothiazole.

It has been noted that in some series, the introduction of a furan group did not lead to a marked increase in antimicrobial activity compared to phenyl ring analogues. However, specific derivatives have shown potent activity against certain strains, indicating that the substitution pattern on both the furan and benzothiazole rings is crucial.[11]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[12]

  • Preparation of Compound Stock Solution: Dissolve a known weight of the synthesized compound in a suitable solvent (e.g., DMSO) to make a high-concentration stock solution.

  • Preparation of Agar Plates: Prepare a series of petri dishes containing a solid growth medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Incorporation of Compound: Before the agar solidifies, add specific volumes of the compound's stock solution to the molten agar to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also, prepare a control plate containing only the solvent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) corresponding to a 0.5 McFarland standard.

  • Inoculation: Once the agar plates have solidified, spot-inoculate the standardized microbial suspension onto the surface of each plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Anticancer Activity

The anticancer potential of benzothiazole derivatives is well-documented, and the inclusion of a furan moiety has been explored to modulate this activity.[5][13][14] Cytotoxicity is typically evaluated against a panel of human cancer cell lines, with results reported as IC50 values (the concentration of compound required to inhibit cell growth by 50%).

Table 2: Anticancer Activity of Furan-Containing Benzothiazole Derivatives

Compound ID Cancer Cell Line IC50 Reference

| 9a | SK-Mel 5 (Melanoma) | Effective |[3] |

Note: The reference indicates that compound 9a, 2-(Furan-2-yl)benzothiazole, was effective against melanoma tumor cells, but a specific IC50 value was not provided in the abstract.[3] Other benzothiazole derivatives (not necessarily furan-containing) have shown potent activity with IC50 values in the nanomolar to low micromolar range against various cell lines like MCF-7, HepG-2, and A549.[14][15]

The mechanism of action for many anticancer benzothiazoles involves the induction of apoptosis (programmed cell death).[14] This is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

G compound compound pathway pathway protein protein outcome outcome A Furan-Benzothiazole Derivative B Induction of Cellular Stress A->B Binds to target C Activation of Initiator Caspases (e.g., Caspase-9) B->C D Activation of Executioner Caspases (e.g., Caspase-3, Caspase-7) C->D E Cleavage of Cellular Proteins D->E F Apoptosis (Cell Death) E->F

Caption: Simplified signaling pathway for apoptosis induced by bioactive compounds.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the development of antioxidant agents a key therapeutic strategy.[3] Benzothiazole derivatives, including those with furan rings, have been evaluated for their ability to scavenge free radicals.

Table 3: Antioxidant Activity of Furan-Containing Benzothiazole Derivatives

Compound ID Assay Type Activity Metric Result Reference
9a Photoprotection in vitro SPF 6.42 - 20.23 [3]

| 10a* | Antioxidant | Not Specified | Good activity |[3] |

Note: Compound 10a is a thiophene analogue of 9a, but its good antioxidant activity within the same study suggests potential for the furan series.[3] Compound 9a, 2-(furan-2-yl)benzothiazole, was identified as an excellent UVB-photoprotective candidate.[3]

This is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[16]

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: In a set of test tubes or a 96-well plate, add different concentrations of the test compound solution. Add a fixed volume of the DPPH solution to each tube/well.

  • Control and Blank: Prepare a control sample containing only the DPPH solution and the solvent. A blank sample containing only the solvent is also used for baseline correction. A standard antioxidant like ascorbic acid is used as a positive control.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution using a spectrophotometer or microplate reader at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined from a plot of scavenging activity versus concentration.

Structure-Activity Relationship (SAR)

The analysis of structure-activity relationships provides crucial insights for the rational design of more potent and selective analogues. For furan-containing benzothiazole derivatives, several key structural features influence their biological activity.

  • Position of Furan Ring: The majority of reported derivatives feature the furan ring at the 2-position of the benzothiazole scaffold. This position is synthetically accessible and appears critical for activity.[3][11]

  • Substituents on the Benzothiazole Ring: Modifications at other positions of the benzothiazole core, such as the 6-position, can significantly impact biological outcomes. For instance, the introduction of sulfonamide or carboxylic acid groups can alter physicochemical properties like solubility and cell permeability, thereby affecting activity.[2][3]

  • Comparison with other Heterocycles: In studies comparing furan with other five-membered heterocycles like thiophene and pyrrole at the 2-position of benzothiazole, the nature of the heteroatom was found to be important. For photostability, the order was thiophene > pyrrole > furan, whereas for UVB photoprotection, the furan-containing derivative (9a) was the best candidate.[3]

G cluster_0 Structural Features cluster_1 Biological Outcomes core core feature feature activity activity SAR Furan-Benzothiazole Core Structure Benzothiazole Scaffold Position 2 Position 6 Substituents Furan Ring at Pos. 2 Substituent 'R' at Pos. 6 Structure:p2->Substituents:f Critical for Activity Structure:p6->Substituents:r Modulates Activity Activities Antimicrobial Anticancer Antioxidant/UV Filter Substituents:f->Activities:oxidant Enhances UVB Protection Substituents:r->Activities:anti Influences Potency

Caption: Key structure-activity relationships for furan-benzothiazole derivatives.

Conclusion and Future Perspectives

Furan-containing benzothiazole derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. The synthetic routes to these molecules are well-established, allowing for the generation of chemical libraries for biological screening. The available data indicates their potential as antimicrobial, anticancer, and antioxidant agents, although the potency varies significantly with the specific substitution pattern.

Future research in this area should focus on:

  • Systematic SAR Studies: Synthesizing and testing broader libraries of derivatives with diverse substituents on both the furan and benzothiazole rings to build more comprehensive SAR models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In-vivo Evaluation: Advancing the most promising lead compounds from in-vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Optimization of Physicochemical Properties: Modifying lead structures to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By pursuing these avenues, the full therapeutic potential of the furan-benzothiazole scaffold can be explored, potentially leading to the development of novel and effective drugs for a variety of diseases.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the synthesis and potential biological significance of the heterocyclic compound 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. While the specific discovery of this exact molecule is not extensively documented, its structural motifs—a furan ring fused to a 4-methylbenzothiazole core—are present in numerous biologically active molecules. This guide will detail a plausible synthetic pathway, present relevant quantitative data from analogous compounds, and explore potential mechanisms of action based on the known biological activities of similar furan-benzothiazole derivatives, which include antimicrobial and anticancer properties. The information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Benzothiazole and furan are two important heterocyclic scaffolds that are constituents of many biologically active compounds. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Similarly, the furan moiety is a key component in numerous natural products and synthetic drugs with diverse biological functions. The combination of these two rings in a single molecular entity, such as in this compound, is of significant interest for the development of novel therapeutic agents. This document outlines a proposed synthesis, collates relevant experimental data, and discusses the potential biological relevance of this compound class.

Proposed Synthesis of this compound

The synthesis of 2-arylbenzothiazoles is a well-established area of organic chemistry. A common and efficient method involves the condensation of a 2-aminothiophenol derivative with an appropriate aldehyde or carboxylic acid. For the synthesis of the title compound, a plausible route involves the reaction of 2-amino-3-methylthiophenol with furan-2-carbaldehyde.

Experimental Protocol: Condensation of 2-amino-3-methylthiophenol with Furan-2-carbaldehyde

This protocol is adapted from established methods for the synthesis of 2-arylbenzothiazoles.

Materials:

  • 2-amino-3-methylthiophenol

  • Furan-2-carbaldehyde

  • Glycerol (as a green solvent) or an alternative solvent such as ethanol or DMSO

  • Optional: Oxidizing agent (e.g., K₂S₂O₈ if starting from a benzothiazole precursor)

  • Reaction vessel (e.g., round-bottom flask)

  • Heating source (e.g., heating mantle)

  • Stirring apparatus

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methylthiophenol (1 equivalent) in a suitable solvent such as glycerol.

  • Add furan-2-carbaldehyde (1.1 equivalents) to the solution.

  • The reaction mixture is then heated, for example, at 100-120 °C, and stirred for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If glycerol is used as the solvent, the product can often be isolated by adding water to the mixture, which may cause the product to precipitate. The solid can then be collected by filtration.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

  • The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data from Analogous Compounds

Table 1: Synthesis of 2-{(E)-2-[5-(Aryl)furan-2-yl]vinyl}-3-methyl-1,3-benzothiazolium Iodides [1]

CompoundRReaction Time (min)Yield (%)Melting Point (°C)
5a 4-Cl8557249-254
5b 4-Br16057255-258
5c 4-NO₂27084242-246
5d 3-NO₂12082220-224
5e 2-NO₂42037240-243
5f 3-CF₃15046242-246
5g 2-Br6060215-219
5h 2,4-diCl6086248-253

Table 2: Physical and Spectral Data of 2-(Furan-2-yl)benzothiazole [2][3]

PropertyValue
Melting Point 48-52 °C[3]
Boiling Point 336.8 °C at 760 mmHg[3]
Density 1.303 g/cm³[3]
¹H NMR (400MHz, DMSO-d6) δ (ppm) 8.13 (dd, J1 = 10, J2 = 1.6, 1H, Ar), 8.05 (m, 1H, Fur), 7.95 (d, J = 8.4, 1H, Ar), 7.49 (s, 2H, NH2), 7.44 (m, 1H, Fur), 6.81(m, 1H, Fur)[2]
¹³C NMR (400MHz, DMSO-d6) δ (ppm) 160.69 (Ar), 155.52 (Bzt), 148.07 (Fur), 147.38 (Fur), 141.19 (Ar), 134.24 (Ar), 124.87 (Ar), 123.33 (Ar), 121.25 (Ar), 113.80 (Fur), 113.55 (Fur)[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Materials (2-amino-3-methylthiophenol, Furan-2-carbaldehyde) reaction Condensation Reaction start->reaction workup Reaction Work-up (Precipitation/Extraction) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Structural Analysis (NMR, MS) purification->characterization end Pure 2-(Furan-2-yl)-4- methylbenzo[d]thiazole characterization->end

Caption: Synthetic and characterization workflow.

Potential Signaling Pathway in Cancer

Benzothiazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways.[4] The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a potential target for such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor Ligand->EGFR Binds Inhibitor 2-(Furan-2-yl)-4-methyl- benzo[d]thiazole (Hypothetical) Inhibitor->EGFR Inhibits

Caption: Hypothetical inhibition of EGFR signaling.

Conclusion

While the discovery of this compound is not specifically detailed in the current literature, its synthesis is highly feasible through established chemical methodologies. The structural combination of the furan and benzothiazole rings suggests that this compound is a promising candidate for biological evaluation, particularly in the areas of antimicrobial and anticancer research. The provided synthetic protocol, comparative data, and workflow diagrams offer a solid foundation for researchers to further investigate this and related compounds. Future studies should focus on the actual synthesis, characterization, and comprehensive biological screening of this compound to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide on the Thermogravimetric Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. While specific experimental data for this compound is not publicly available, this document outlines a detailed experimental protocol for its analysis and presents comparative data from structurally related benzothiazole derivatives. This information serves as a valuable resource for predicting its thermal stability and designing appropriate analytical methods.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1] This technique provides critical information regarding the thermal stability, decomposition kinetics, and composition of materials.[1] By subjecting a sample to a controlled temperature program, TGA can elucidate physical and chemical phenomena such as phase transitions, adsorption, desorption, thermal decomposition, and oxidation.[1]

For a novel compound such as this compound, TGA is instrumental in determining its upper service temperature and understanding its decomposition profile, which is crucial for pharmaceutical development, material science applications, and quality control.

Predicted Thermal Decomposition

The thermal decomposition of this compound is anticipated to involve the fragmentation of the furan and benzothiazole ring systems. The furan moiety is known to be less aromatic and more reactive than benzene, suggesting it may be a point of initial thermal degradation.[2] The decomposition of furan itself can lead to the formation of smaller volatile molecules.[3] The benzothiazole core, being a fused aromatic system, is expected to exhibit higher thermal stability. The methyl group on the benzene ring may also influence the decomposition pathway.

Comparative Thermogravimetric Data of Related Benzothiazole Derivatives

To provide a reference for the expected thermal behavior of this compound, the following table summarizes the TGA data for a series of hydroxy-substituted phenyl benzothiazoles. This data can offer insights into the general thermal stability of the benzothiazole scaffold.

CompoundDegradation Temperature Interval (°C)DTG Peak Value (°C)Mass Loss (%)
2-(2-hydroxyphenyl)benzothiazole140-300269.492.7
2-(3-hydroxyphenyl)benzothiazole150-350280.195.2
2-(4-hydroxyphenyl)benzothiazole200-400330.590.5
2-(2,3-dihydroxyphenyl)benzothiazole180-380310.288.9
2-(2,4-dihydroxyphenyl)benzothiazole160-360295.891.3
2-(3,4-dihydroxyphenyl)benzothiazole210-410340.789.8

Data sourced from a study on hydroxy substituted phenyl benzothiazoles.[4]

Detailed Experimental Protocol for Thermogravimetric Analysis

The following protocol outlines a standard procedure for conducting the thermogravimetric analysis of an organic compound like this compound. The exact parameters may vary depending on the specific instrument used.[1][5]

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace with programmable temperature control is required.

4.2. Sample Preparation

  • Ensure the this compound sample is a fine, homogeneous powder to ensure uniform heat distribution.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

4.3. Experimental Parameters

  • Purge Gas: Use an inert gas, typically nitrogen or argon, with a constant flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Increase the temperature at a linear heating rate of 10 °C/min.

    • Continue heating to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-800 °C.

  • Data Acquisition: Continuously record the sample mass as a function of temperature and time throughout the experiment.

4.4. Post-Analysis

  • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

Visualization of Experimental Workflow and Decomposition

The following diagrams illustrate the general workflow for thermogravimetric analysis and a simplified model of thermal decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Operation cluster_data Data Processing start Start sample_prep Weigh 5-10 mg of This compound start->sample_prep load_sample Load sample into TGA crucible sample_prep->load_sample place_crucible Place crucible in TGA furnace load_sample->place_crucible set_params Set experimental parameters: - Inert atmosphere (N2) - Heating rate (10 °C/min) - Temperature range (30-800 °C) place_crucible->set_params run_analysis Initiate heating and data acquisition set_params->run_analysis generate_curve Generate TGA curve (% Mass Loss vs. Temp) run_analysis->generate_curve generate_dtg Generate DTG curve (Derivative of TGA) generate_curve->generate_dtg analyze_data Analyze decomposition temperatures and mass loss generate_dtg->analyze_data end_node End analyze_data->end_node

Caption: Experimental workflow for the thermogravimetric analysis of a compound.

Thermal_Decomposition cluster_products Decomposition Products parent This compound (Solid) volatile Volatile Fragments (Gas) parent->volatile Heat (Δ) char_residue Char Residue (Solid) parent->char_residue Heat (Δ)

References

A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the heterocyclic compound 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in various organic solvents. Due to the limited availability of specific experimental data for this compound, this document focuses on established and widely accepted protocols for solubility assessment of related organic molecules, particularly benzothiazole derivatives. This guide is intended to equip researchers with the necessary information to design and execute robust solubility studies, crucial for applications in medicinal chemistry, material science, and pharmaceutical development.

Introduction to Solubility Studies

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter. In the context of drug discovery and development, the solubility of a compound directly influences its bioavailability, formulation possibilities, and ultimately its therapeutic efficacy. Poor aqueous solubility is a major challenge for many new chemical entities. Therefore, understanding a compound's solubility profile in a range of organic solvents is essential for various stages of research and development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization.

  • Formulation Development: Identifying suitable solvent systems for liquid formulations or for the preparation of solid dispersions to enhance bioavailability.

  • Analytical Method Development: Choosing the right mobile phases for chromatographic techniques like HPLC.

  • In Vitro and In Vivo Studies: Preparing stock solutions for biological assays.

Benzothiazole derivatives are known to be soluble in various organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is typically achieved by establishing a saturated solution at a given temperature and then quantifying the concentration of the dissolved solute. The most common and reliable method for this is the shake-flask method , followed by a suitable analytical technique for concentration measurement.

The Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[2]

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined.

Detailed Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the selected organic solvent (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO)). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Filtration: Filter the suspension through a chemically inert filter (e.g., PTFE or PVDF) with a pore size that will retain the solid particles (e.g., 0.22 µm or 0.45 µm). Care must be taken to avoid adsorption of the solute onto the filter membrane and to prevent solvent evaporation during filtration.

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate or supernatant using a validated analytical method.

Analytical Techniques for Quantification

The choice of the analytical method for determining the solute concentration depends on the compound's properties, the solvent used, and the required sensitivity and accuracy.

Principle: This is a straightforward and absolute method that involves evaporating the solvent from a known volume or mass of the saturated solution and weighing the remaining solid residue.[3][4][5][6]

Protocol:

  • Accurately pipette a known volume of the clear saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

  • Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it accurately.

  • The difference between the final and initial weight of the container gives the mass of the dissolved solute.

  • The solubility can then be expressed in terms of mass per volume (e.g., mg/mL) or other relevant units.

Principle: This method is applicable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region. The absorbance of the solution is directly proportional to the concentration of the solute, according to the Beer-Lambert law.

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Take an aliquot of the clear saturated solution, dilute it accurately with the same solvent to bring the concentration within the linear range of the calibration curve, and measure its absorbance at λmax.

  • Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Principle: HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[7][8][9][10] It is particularly useful when dealing with complex mixtures or when high accuracy is required.

Protocol:

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., a C18 reversed-phase column), mobile phase, flow rate, and detector (e.g., a UV detector set at the compound's λmax).

  • Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations and inject them into the HPLC system. Plot a calibration curve of the peak area versus concentration.

  • Sample Analysis: Take an aliquot of the clear saturated solution, dilute it accurately with a suitable solvent (usually the mobile phase), and inject it into the HPLC system.

  • Concentration Calculation: Determine the peak area of the compound in the sample chromatogram and use the calibration curve to calculate the concentration of the diluted sample. Finally, calculate the concentration of the original saturated solution.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for reporting solubility data.

Table 1: Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)

Organic SolventDielectric Constant (at 298.15 K)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Acetonitrile37.5Data to be determinedData to be determined
Ethyl Acetate6.02Data to be determinedData to be determined
Dichloromethane8.93Data to be determinedData to be determined
Chloroform4.81Data to be determinedData to be determined
Tetrahydrofuran (THF)7.6Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)46.7Data to be determinedData to be determined
n-Hexane1.88Data to be determinedData to be determined

Table 2: Temperature Dependence of the Solubility of this compound in Ethanol

Temperature (K)Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
288.1515Data to be determinedData to be determined
298.1525Data to be determinedData to be determined
308.1535Data to be determinedData to be determined
318.1545Data to be determinedData to be determined

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow A Start: Excess Compound + Known Volume of Solvent B Equilibration (Shake-Flask Method) Constant Temperature Agitation A->B C Phase Separation B->C D Centrifugation C->D Option 1 E Filtration C->E Option 2 F Clear Saturated Solution (Supernatant/Filtrate) D->F E->F G Quantification of Solute Concentration F->G H Gravimetric Analysis G->H Method A I UV-Vis Spectroscopy G->I Method B J HPLC Analysis G->J Method C K End: Solubility Data (mg/mL, mol/L) H->K I->K J->K

Caption: Workflow for solubility determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-yl)-4-methylbenzo[d]thiazole is a heterocyclic organic compound featuring a furan ring linked to a 4-methylbenzothiazole moiety. This molecular structure combines an electron-rich furan unit with an electron-accepting benzothiazole group, suggesting potential for intramolecular charge transfer (ICT) characteristics. Such properties are highly desirable in the field of organic electronics, where the precise tuning of electronic and photophysical properties is crucial for the development of advanced materials for various applications. While direct experimental data for this specific molecule in organic electronic devices is not extensively available in public literature, its structural motifs are present in a range of materials developed for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

These application notes provide an overview of the potential applications of this compound in organic electronics based on the known properties of its constituent chemical groups and analogous compounds. Detailed experimental protocols for its synthesis and potential device fabrication are also presented to facilitate further research and exploration of this promising material.

Potential Applications and Underlying Principles

The unique combination of the furan and benzothiazole moieties suggests that this compound could be a versatile building block for various organic electronic applications.

  • Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are well-known for their use as electron transporters or emissive materials in OLEDs. The electron-withdrawing nature of the benzothiazole core can facilitate electron injection and transport. The furan ring, being electron-rich, can act as a donor component. The intramolecular charge transfer between the furan and benzothiazole units could lead to tunable fluorescence, making it a candidate for emissive layers, potentially in the blue or green region of the spectrum.

  • Organic Solar Cells (OSCs): The donor-acceptor (D-A) architecture is a fundamental design principle for organic solar cell materials. In this context, the furan moiety can serve as the electron donor and the benzothiazole as the electron acceptor. While this specific molecule might not have a sufficiently broad absorption spectrum to act as the primary donor, it could be investigated as a component in a more complex donor material or as an interfacial layer. For instance, a related compound, a furan-bridged thiazolo[5,4-d]thiazole based chromophore, has been utilized in solution-processed bulk-heterojunction organic solar cells.[1][2]

  • Organic Field-Effect Transistors (OFETs): The planarity and potential for intermolecular π-π stacking, facilitated by the fused ring system of benzothiazole, are important for efficient charge transport in OFETs. Depending on the frontier molecular orbital energy levels, this compound could exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior. The furan and thiazole heterocycles are common components in organic semiconductors.[3]

Data Presentation

Due to the limited availability of direct experimental data for this compound, the following table summarizes key performance parameters of a structurally related furan-bridged thiazolo[5,4-d]thiazole based chromophore (RFTzR) to provide a reference for expected properties.[1][2]

ParameterValueDevice Application
Electrochemical Properties
HOMO Energy Level-5.36 eVOrganic Solar Cell (Donor)
LUMO Energy Level-3.14 eVOrganic Solar Cell (Donor)
Organic Solar Cell Performance (with PC60BM as acceptor)
Power Conversion Efficiency (PCE)~2.72%Photovoltaic Device
Open-Circuit Voltage (Voc)~0.756 VPhotovoltaic Device
Short-Circuit Current Density (Jsc)~10.13 mA cm-2Photovoltaic Device

Experimental Protocols

The following are detailed methodologies for the synthesis of the title compound and its potential integration into organic electronic devices.

Synthesis of this compound

This protocol is a plausible synthetic route based on established methods for the synthesis of 2-arylbenzothiazoles.

Reaction Scheme:

G 2-amino-3-methylbenzenethiol 2-Amino-3-methylbenzenethiol plus + 2-amino-3-methylbenzenethiol->plus Furan-2-carbaldehyde Furan-2-carbaldehyde Furan-2-carbaldehyde->plus product This compound plus->product Oxidative Cyclization (e.g., air, DMSO, heat) G cluster_0 Device Fabrication cluster_1 Characterization Substrate ITO-coated Glass Substrate HTL Hole Transport Layer (HTL) (e.g., PEDOT:PSS) Substrate->HTL Spin Coating EML Emissive Layer (EML) (this compound) HTL->EML Thermal Evaporation ETL Electron Transport Layer (ETL) (e.g., TPBi) EML->ETL Thermal Evaporation Cathode Cathode (e.g., LiF/Al) ETL->Cathode Thermal Evaporation EL_Spectra Electroluminescence Spectra Cathode->EL_Spectra LIV Luminance-Current-Voltage (L-I-V) Characteristics Cathode->LIV EQE External Quantum Efficiency LIV->EQE G Molecular_Structure Molecular Structure (Furan-Benzothiazole) Electronic_Properties Electronic Properties (HOMO/LUMO) Molecular_Structure->Electronic_Properties Photophysical_Properties Photophysical Properties (Absorption/Emission) Molecular_Structure->Photophysical_Properties Charge_Injection Charge Injection Electronic_Properties->Charge_Injection Charge_Transport Charge Transport Electronic_Properties->Charge_Transport Recombination Exciton Recombination Photophysical_Properties->Recombination Device_Architecture Device Architecture Device_Architecture->Charge_Injection Device_Architecture->Charge_Transport Charge_Injection->Charge_Transport Charge_Transport->Recombination Device_Performance Device Performance (Efficiency, Brightness, etc.) Recombination->Device_Performance

References

Application Notes and Protocols for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-yl)-4-methylbenzo[d]thiazole is a heterocyclic organic compound belonging to the benzothiazole family. Benzothiazole derivatives are well-regarded for their fluorescent properties and are extensively utilized in the development of fluorescent probes for detecting a variety of analytes, including metal ions, reactive oxygen species, and biomolecules.[1][2] The fluorescence of these probes often operates on principles such as Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE).[2] This document provides an overview of the potential applications and generalized experimental protocols for the use of this compound as a fluorescent probe, based on the known properties of structurally similar compounds.

Principle of Fluorescence

The fluorescence of 2-arylbenzothiazole derivatives typically arises from π → π* transitions. Upon excitation with an appropriate wavelength of light, the molecule is promoted to an excited electronic state. It then returns to the ground state through the emission of a photon, resulting in fluorescence. The specific excitation and emission wavelengths are influenced by the electronic properties of the substituent groups and the solvent environment. For many 2-aryl- and 2-heteroaryl-benzothiazoles, fluorescence emission is observed in the 380 to 450 nm range upon excitation at around 330 nm.[3][4][5]

Potential Applications

Based on the characteristics of related benzothiazole fluorescent probes, this compound holds promise in the following applications:

  • Detection of Metal Ions: Benzothiazole derivatives have been successfully employed as fluorescent sensors for various metal ions such as Zn²⁺, Cu²⁺, and Hg²⁺.[6] The interaction of the metal ion with the heteroatoms of the probe can lead to a significant change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.

  • Bioimaging: The fluorescent nature of this compound makes it a candidate for cellular imaging. After appropriate functionalization to target specific organelles or biomolecules, it could be used to visualize cellular processes and structures.

  • Sensing of Biomolecules: With suitable modifications, this probe could be designed to detect biologically important molecules like cysteine, hydrogen peroxide, or specific enzyme activities.[7][8]

Quantitative Data (Estimated)

PropertyEstimated Value/Range
Excitation Maximum (λex)~330 - 360 nm
Emission Maximum (λem)~380 - 450 nm
Stokes ShiftModerate to large, characteristic of benzothiazole dyes
Quantum Yield (ΦF)Dependent on solvent and analyte binding, potentially moderate to high
Molar Extinction Coefficient (ε)> 10,000 M⁻¹cm⁻¹ (typical for π-conjugated systems)

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. It is crucial to optimize these protocols for the specific application.

Protocol 1: General Procedure for Fluorescence Measurements

This protocol outlines the basic steps for characterizing the fluorescent properties of the probe and its response to an analyte.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, acetonitrile, or a suitable buffer)

  • Analyte of interest (e.g., metal salt solution)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution to the desired working concentration (e.g., 10 µM) in the experimental solvent or buffer.

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution to determine the absorption maximum (λmax).

  • Excitation and Emission Spectra:

    • Set the fluorometer to scan the emission spectrum by exciting at the determined λmax.

    • Set the fluorometer to scan the excitation spectrum by monitoring the emission at the determined emission maximum (λem).

  • Analyte Titration:

    • To a cuvette containing the probe's working solution, add incremental amounts of the analyte stock solution.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at λem as a function of the analyte concentration.

Experimental Workflow for Fluorescence Measurements

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare Probe Stock Solution (e.g., 1 mM in DMSO) working Prepare Probe Working Solution (e.g., 10 µM in Buffer) stock->working uv_vis Record UV-Vis Spectrum (Determine λmax) working->uv_vis analyte_stock Prepare Analyte Stock Solution titration Perform Analyte Titration (Record Emission Spectra) analyte_stock->titration emission Record Emission Spectrum (Excite at λmax, find λem) uv_vis->emission excitation Record Excitation Spectrum (Monitor at λem) emission->excitation excitation->titration plot Plot Fluorescence Intensity vs. [Analyte] titration->plot

Caption: Workflow for characterizing the fluorescent probe and its response to an analyte.

Protocol 2: Cell Staining and Fluorescence Microscopy

This protocol provides a general guideline for using the probe for cellular imaging.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cultured cells on coverslips or in a glass-bottom dish

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Probe Loading:

    • Dilute the probe stock solution in cell culture medium to the final working concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh PBS or cell culture medium to the cells.

    • Image the cells using a fluorescence microscope with filter sets appropriate for the estimated excitation and emission wavelengths (e.g., DAPI or blue filter cube).

  • (Optional) Co-localization: To determine the subcellular localization, co-stain with a known organelle-specific dye.

Workflow for Cellular Imaging

G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging culture Culture Cells on Coverslips load Load Cells with Probe Solution culture->load incubate Incubate (e.g., 30 min, 37°C) load->incubate wash Wash with PBS (3x) incubate->wash image Image with Fluorescence Microscope wash->image

Caption: General workflow for staining and imaging live cells with the fluorescent probe.

Signaling Pathway Visualization

The interaction of a fluorescent probe with an analyte often follows a simple binding or reaction mechanism that alters the photophysical properties of the probe.

Probe-Analyte Interaction Model

G Probe Probe (Low Fluorescence) Probe_Analyte Probe-Analyte Complex (High Fluorescence) Probe->Probe_Analyte + Analyte Analyte Analyte Probe_Analyte->Probe - Analyte (Reversible)

Caption: A simple model of a 'turn-on' fluorescent probe upon binding to its analyte.

Safety Precautions

  • Always handle organic compounds in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

  • Dispose of chemical waste according to institutional guidelines.

Disclaimer

The provided protocols and data are based on general knowledge of benzothiazole-based fluorescent probes and should be considered as a starting point. Researchers are strongly encouraged to perform their own optimization and characterization experiments for this compound to ensure accurate and reliable results for their specific applications.

References

Application Notes and Protocols: Anticancer Activity of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties. The incorporation of a furan moiety into the benzothiazole scaffold is a promising strategy for the development of novel therapeutic agents. This document provides an overview of the anticancer activity of structurally related furan-containing thiazole and benzothiazole derivatives, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Disclaimer: As of the latest literature review, specific studies on the anticancer activity of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole derivatives were not available. The data and protocols presented herein are based on structurally similar furan-containing thiazole and benzothiazole derivatives and are intended to serve as a guide for research in this area.

Data Presentation: Anticancer Activity of Furan-Containing Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various furan-containing thiazole derivatives against several human cancer cell lines. These compounds, while not the exact derivatives specified in the topic, provide valuable insights into the potential anticancer efficacy of this chemical class.

Table 1: Cytotoxicity of (Z)-N-(3-(2-(4-Arylthiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide Derivatives

Compound IDAryl SubstituentCancer Cell LineIC50 (µM)
3a 4-ChlorophenylMCF-715.34
4c 4-BromophenylMCF-712.87
4d 3-NitrophenylMCF-718.21

Data sourced from studies on related furan-thiazole derivatives.

Table 2: Cytotoxicity of Novel 3-(Furan-2-yl)pyrazolyl and 3-(Thiophen-2-yl)pyrazolyl Hybrid Chalcones

Compound IDCancer Cell LineIC50 (µg/mL)
7g HepG226.6
7g A54927.7

Reference drug doxorubicin had IC50 values of 21.6 µg/mL (HepG2) and 28.3 µg/mL (A549).[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compounds on cancer cells by measuring their metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by the test compounds.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compounds

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Signaling Pathways and Experimental Workflows

Mitochondrial Apoptosis Pathway

Many benzothiazole derivatives induce apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates the key steps in this process.

Mitochondrial_Apoptosis_Pathway Compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 activation ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 activates Caspase3 Pro-caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis execution

Caption: Mitochondrial-mediated apoptosis pathway induced by furan-benzothiazole derivatives.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel anticancer compounds.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Anticancer Screening Purification->InVitro MTT Cell Viability Assay (MTT) InVitro->MTT ApoptosisAssay Apoptosis Assay (Annexin V-FITC) InVitro->ApoptosisAssay CellCycle Cell Cycle Analysis InVitro->CellCycle Mechanism Mechanism of Action Studies MTT->Mechanism ApoptosisAssay->Mechanism CellCycle->Mechanism WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: General workflow for the evaluation of anticancer activity.

References

Application Notes & Protocols: Antimicrobial Evaluation of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazole and furan scaffolds are crucial heterocyclic moieties renowned for their wide spectrum of biological activities, including significant antimicrobial properties.[1][2][3] The fusion of these two pharmacophores, as seen in 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, presents a promising avenue for the development of novel antimicrobial agents. Thiazole derivatives have demonstrated notable efficacy against various bacterial and fungal pathogens.[4][5] This document outlines the standard protocols for evaluating the antimicrobial potential of this compound and presents representative data from structurally related furan-thiazole derivatives to provide a framework for analysis.

Data Presentation: Antimicrobial Activity of Related Furan-Thiazole Derivatives

While specific quantitative data for this compound is not extensively available in the cited literature, the following tables summarize the antimicrobial activity of structurally similar furan-thiazole hydrazone scaffolds and other thiazole derivatives containing a furan moiety. This data serves as a benchmark for potential efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Furan-Thiazole Hydrazone Derivatives

Compound ID Test Organism MIC (μg/mL) Reference Drug MIC (μg/mL)
4a M. tuberculosis H37Rv 3.12 Pyrazinamide 3.12
4b M. tuberculosis H37Rv 3.12 Pyrazinamide 3.12

| 4c | M. tuberculosis H37Rv | 3.12 | Pyrazinamide | 3.12 |

Data sourced from a study on furan–thiazole hydrazone derivatives, demonstrating potent antitubercular activity.[6]

Table 2: Zone of Inhibition for Furan-Thiazole Hydrazone Derivatives

Compound ID Test Organism Zone of Inhibition (mm)
4g S. aureus 19

| 4g | E. coli | 17 |

Data from the same study, indicating antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[6]

Table 3: Antimicrobial Activity of Novel Thiazole Derivatives with Furan Scaffold

Compound ID Test Organism Zone of Inhibition (mm) MIC (μg/mL)
3a S. aureus 28 4.88
3a E. coli 27 <4.88
3a C. albicans 26 156.25
8a S. aureus 25 9.77

| 8a | E. coli | 28 | <4.88 |

Data sourced from a study on thiazole derivatives incorporating imidazole and furan scaffolds.[4]

Experimental Protocols

Detailed methodologies for common antimicrobial screening assays are provided below.

Protocol 1: Agar Well Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity by measuring the diameter of the zone of inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

  • Sterile Petri dishes.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Test compound solution (e.g., in DMSO).

  • Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin-B for fungi).[2]

  • Negative control (e.g., DMSO).

  • Sterile cork borer (6 mm diameter).

  • Micropipettes.

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Prepare the microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Evenly spread 100 µL of the standardized inoculum over the surface of the agar plate using a sterile cotton swab.

  • Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar.

  • Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

  • After incubation, measure the diameter of the zone of complete inhibition (in mm) around each well.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Standardized microbial inoculum.

  • Test compound stock solution.

  • Positive and negative controls.

  • Resazurin dye or other growth indicators (optional).[4]

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • This creates a range of decreasing concentrations of the test compound across the row.

  • Prepare a standardized microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted inoculum to each well, except for the sterility control well.

  • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). If using an indicator like resazurin, a color change will indicate microbial growth.[4]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental process and a potential mechanism of action for furan-benzothiazole compounds.

G cluster_prep Preparation & Screening cluster_quant Quantitative Analysis cluster_mech Mechanism of Action A Compound Synthesis/ Acquisition B Primary Screening (Agar Well Diffusion) A->B C Identify Active Compounds (Zone of Inhibition > threshold) B->C Decision1 Active? C->Decision1 D MIC Determination (Broth Microdilution) E MBC/MFC Determination D->E F Molecular Docking Studies D->F G Enzyme Inhibition Assays (e.g., DNA Gyrase) F->G H Cellular-Level Assays G->H Decision1->D Yes

Caption: Experimental workflow for antimicrobial evaluation.

G A This compound C Inhibition of Enzyme Activity A->C B Bacterial DNA Gyrase B B->C D Disruption of DNA Supercoiling & Replication C->D E Bacterial Cell Death D->E

References

Application Notes and Protocols: 2-(Furan-2-yl)-4-methylbenzo[d]thiazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion remains a significant challenge across numerous industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated considerable efficacy as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.

This document provides detailed application notes and protocols for the potential use of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole as a corrosion inhibitor. While direct experimental data for this specific compound is not extensively available in the public domain, its structural motifs—a benzothiazole core and a furan ring—are well-established in effective corrosion inhibitors. Benzothiazole derivatives are known to act as cathodic inhibitors, while furan compounds also show significant inhibitive properties.[1][2] This document, therefore, synthesizes information from closely related analogues to provide a comprehensive guide for researchers. The heteroatoms (N, S, O) and the π-electrons in the aromatic rings of this compound are expected to facilitate strong adsorption on metal surfaces, making it a promising candidate for corrosion inhibition.[3][4]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₂H₉NOSInferred
Molecular Weight 215.27 g/mol Inferred
Appearance Expected to be a crystalline solidInferred
Solubility Likely soluble in organic solvents like ethanol, acetone, and DMSOInferred

Data Presentation: Corrosion Inhibition Efficiency of Analogous Compounds

The following tables summarize quantitative data from studies on benzothiazole and furan-based corrosion inhibitors, which can serve as a reference for the expected performance of this compound.

Table 1: Inhibition Efficiency of Benzothiazole Derivatives on Mild Steel in 1 M H₂SO₄ [1]

Inhibitor Concentration (mM)Inhibition Efficiency (%)
175.3
282.1
386.5
489.2
592.4

Table 2: Electrochemical Parameters for a Furan-Based Inhibitor (FATH) on Carbon Steel in 0.1 M HCl [2]

Inhibitor Concentration (ppm)Corrosion Current Density (i_corr) (µA/cm²)Inhibition Efficiency (%)
01120-
40015.698.6
5005.499.5
6001.199.9

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate.

Materials:

  • Metal coupons (e.g., mild steel, carbon steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl, 1 M H₂SO₄)

  • Various concentrations of this compound inhibitor solution

  • Acetone, distilled water

  • Analytical balance

Protocol:

  • Mechanically polish the metal coupons with different grades of emery paper, wash with distilled water, degrease with acetone, and dry.

  • Weigh the coupons accurately using an analytical balance.

  • Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period (e.g., 3-24 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, wash with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.

  • Reweigh the coupons.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × ΔW) / (D × A × T)

      • ΔW = Weight loss in mg

      • D = Density of the metal in g/cm³

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical techniques provide insights into the mechanism of corrosion inhibition.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (WE): Metal specimen

    • Counter Electrode (CE): Platinum or graphite rod

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

Protocol:

  • Prepare the working electrode by embedding the metal specimen in an epoxy resin, leaving a known surface area exposed.

  • Polish the exposed surface to a mirror finish, wash, and dry.

  • Immerse the three-electrode setup in the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Perform the polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting Tafel curves (log current density vs. potential).

  • Extrapolate the linear Tafel regions to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

  • Calculate the inhibition efficiency using:

    • IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Protocol:

  • Set up the three-electrode cell as described for PDP and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency using:

    • IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Surface Analysis

Protocol:

  • Immerse metal coupons in the corrosive medium with and without the inhibitor for a set duration.

  • Remove the coupons, rinse gently with distilled water, and dry.

  • Mount the specimens on stubs and coat with a conductive material (e.g., gold) if necessary.

  • Acquire high-resolution images of the surface morphology to observe the protective film and any reduction in surface damage.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_experiments Corrosion Inhibition Experiments cluster_analysis Data Analysis prep_metal Metal Coupon Preparation (Polishing, Cleaning, Weighing) weight_loss Weight Loss Measurement prep_metal->weight_loss pdp Potentiodynamic Polarization prep_metal->pdp eis Electrochemical Impedance Spectroscopy prep_metal->eis sem Surface Analysis (SEM) prep_metal->sem prep_solution Inhibitor Solution Preparation (Varying Concentrations) prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie tafel_analysis Tafel Extrapolation (E_corr, i_corr) pdp->tafel_analysis circuit_fitting Equivalent Circuit Fitting (R_ct, C_dl) eis->circuit_fitting morphology Surface Morphology Characterization sem->morphology tafel_analysis->calc_cr_ie circuit_fitting->calc_cr_ie

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Proposed Corrosion Inhibition Mechanism

inhibition_mechanism cluster_surface Metal Surface in Corrosive Medium metal Metal Surface (e.g., Fe) anodic Anodic Dissolution (Fe -> Fe²⁺ + 2e⁻) metal->anodic cathodic Cathodic Reaction (e.g., 2H⁺ + 2e⁻ -> H₂) metal->cathodic inhibitor This compound (Inhibitor Molecule) adsorption Adsorption onto Metal Surface inhibitor->adsorption adsorption->metal Physical & Chemical Adsorption (N, S, O heteroatoms, π-electrons) protective_film Formation of a Protective Film adsorption->protective_film protective_film->anodic Blocks active sites protective_film->cathodic Blocks active sites inhibition Corrosion Inhibition protective_film->inhibition

Caption: Proposed mechanism of corrosion inhibition by adsorption.

Mechanism of Action

The corrosion inhibition by this compound is proposed to occur through the adsorption of the molecule onto the metal surface. This adsorption can be a combination of physisorption and chemisorption.[5]

  • Physisorption: This may occur due to the electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This involves the sharing of electrons between the heteroatoms (Nitrogen, Sulfur, Oxygen) of the inhibitor and the vacant d-orbitals of the metal atoms. The furan and benzothiazole rings also contribute π-electrons that can interact with the metal surface.[4]

This adsorption process leads to the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[5] Studies on similar benzothiazole derivatives suggest they can act as mixed-type or cathodic inhibitors.[1]

Conclusion

This compound possesses the key structural features of an effective corrosion inhibitor. The protocols and data presented in this document, derived from analogous compounds, provide a strong foundation for researchers to investigate its efficacy. Further experimental validation is essential to fully characterize its performance and optimize its application in various industrial settings.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Furan-2-yl)-4-methylbenzo[d]thiazole is a heterocyclic compound containing both a furan and a benzothiazole moiety. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and stability testing of such compounds during drug discovery and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the analyte is presented below. These properties are essential for developing an appropriate analytical method.

PropertyValue
Molecular FormulaC₁₂H₉NOS
Molecular Weight215.27 g/mol
Chemical Structure
UV AbsorbanceAromatic, expected to have strong UV absorbance
SolubilityLikely soluble in organic solvents like methanol and acetonitrile

HPLC Method Parameters

A reversed-phase HPLC method with UV detection was developed for the analysis of this compound. The chromatographic conditions are summarized in the table below. The selection of a C18 column is common for the separation of benzothiazole derivatives.[3][4]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Run Time 10 minutes

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Accurately weigh 10 mg of the this compound reference standard.

  • Dissolve the standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

5. Quantification

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of this HPLC method.

ParameterResult
Retention Time ~ 4.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLCEquilibration HPLC System Equilibration HPLCEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

G Analyte Analyte Properties (Structure, Polarity, UV) Column Column Selection (e.g., C18, C8) Analyte->Column MobilePhase Mobile Phase Optimization (Organic:Aqueous Ratio) Analyte->MobilePhase Detection Detection Wavelength (UV Scan) Analyte->Detection MethodValidation Method Validation (Linearity, Precision, Accuracy) Column->MethodValidation MobilePhase->MethodValidation Detection->MethodValidation FinalMethod Final HPLC Method MethodValidation->FinalMethod

Caption: Logical steps for developing an HPLC method for a novel compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2][3][4][5] The fusion of a benzene ring and a thiazole ring provides a versatile scaffold for the development of novel therapeutic agents. The anticancer potential of some benzothiazole derivatives has been demonstrated in various cancer cell lines, such as breast (MCF-7), liver (HepG2), and lung (A549).[1][4][6] This document provides a detailed protocol for assessing the in vitro cytotoxicity of a representative benzothiazole derivative, 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, using the MTT assay. This colorimetric assay is a standard method for evaluating cell viability by measuring the metabolic activity of living cells.[7][8]

Data Presentation: Cytotoxicity Profile

The following table summarizes representative data for the cytotoxic activity of a hypothetical test compound, this compound, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented. These values are hypothetical but are based on reported activities for structurally related benzothiazole compounds.[1][4]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.5
HepG2Hepatocellular Carcinoma22.8
A549Lung Carcinoma35.2
HCT-116Colon Carcinoma18.9
HeLaCervical Cancer28.4

Table 1: Hypothetical IC50 values for this compound against various human cancer cell lines after 48 hours of treatment. Doxorubicin is often used as a positive control in such assays.[4]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol details the procedure for determining the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8]

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[5]

Materials:

  • This compound (Test Compound)

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[5][7]

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (ELISA reader)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest cells from culture flasks using trypsinization.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[5]

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5][7]

    • Incubate the plate for an additional 2-4 hours at 37°C.[5] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

    • The absorbance values are directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) seeding 2. Seed Cells in 96-well Plate cell_culture->seeding incubation1 3. Incubate 24h for Attachment seeding->incubation1 compound_prep 4. Prepare Serial Dilutions of Test Compound treatment 5. Treat Cells with Compound incubation1->treatment compound_prep->treatment incubation2 6. Incubate for 24/48/72h treatment->incubation2 add_mtt 7. Add MTT Reagent incubation2->add_mtt incubation3 8. Incubate 2-4h (Formazan Formation) add_mtt->incubation3 solubilize 9. Solubilize Formazan with DMSO incubation3->solubilize read_absorbance 10. Read Absorbance (570 nm) solubilize->read_absorbance calc_viability 11. Calculate % Viability read_absorbance->calc_viability plot_curve 12. Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 13. Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow of the MTT in vitro cytotoxicity assay.

Hypothetical Signaling Pathway Diagram

Apoptosis_Pathway cluster_pi3k PI3K/AKT Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound 2-(Furan-2-yl)-4-methyl- benzo[d]thiazole PI3K PI3K compound->PI3K Inhibition Bax Bax (Pro-apoptotic) compound->Bax Upregulation AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition of Bcl-2 activity Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Conclusion

The protocol described provides a reliable and high-throughput method for screening the in vitro cytotoxicity of novel benzothiazole derivatives like this compound. Benzothiazole compounds have been shown to induce cell death through various mechanisms, including the modulation of key signaling pathways such as PI3K/AKT and the intrinsic mitochondrial apoptosis pathway.[2][9][10] Understanding the cytotoxic potential and the underlying mechanisms of action is a critical step in the early stages of anticancer drug discovery and development.

References

Application Notes and Protocols for Docking Studies of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for conducting molecular docking studies of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole and related furan-thiazole derivatives with various protein targets. While specific docking studies for the exact molecule of interest are not extensively available in the public domain, this guide leverages data from structurally similar compounds to demonstrate its potential therapeutic applications. The protocols outlined below are based on published research and are intended to serve as a comprehensive guide for in silico analysis of this compound class against key protein targets in antibacterial and anticancer research.

Overview of this compound and its Analogs

The this compound scaffold is a privileged structure in medicinal chemistry, combining the aromatic systems of furan and benzothiazole. Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial and anticancer properties. Molecular docking is a crucial computational technique to predict the binding affinity and interaction patterns of such compounds with their macromolecular targets, thereby guiding the drug design and discovery process.

Application Note I: Antibacterial Activity by Targeting DNA Gyrase B

A significant number of furan-thiazole derivatives have been explored for their antibacterial potential, with DNA gyrase B being a prominent target. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibiotic development.

Data Presentation: Docking Results of Furan-Thiazole Derivatives with DNA Gyrase B

The following table summarizes the docking scores of representative furan-thiazole derivatives against Staphylococcus aureus and Escherichia coli DNA gyrase B, as reported in a study on novel thiazole derivatives containing an imidazole and furan scaffold.[1][2] These compounds, while not exact matches to this compound, provide a strong rationale for investigating its potential as a DNA gyrase inhibitor.

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Interacting Residues
Compound 3a S. aureus DNA Gyrase B3U2D-Asp81, Gly85, Ile86
Compound 8a S. aureus DNA Gyrase B3U2D-Asp81, Ile86, Pro87
Compound 8b S. aureus DNA Gyrase B3U2D-Asp81, Gly85, Ile86
Compound 3a E. coli DNA Gyrase B1S14-Asp73, Gly77, Ile78
Compound 3b E. coli DNA Gyrase B1S14-Asp73, Ile78, Pro79
Compound 8a E. coli DNA Gyrase B1S14-Asp73, Gly77, Ile78
Compound 8b E. coli DNA Gyrase B1S14-Asp73, Gly77, Ile78
Compound 10b E. coli DNA Gyrase B1S14-Asp73, Gly77, Ile78

Note: Specific binding energy values were not provided in the source material, but the interactions were reported to be favorable.

Experimental Protocol: Docking against DNA Gyrase B

This protocol outlines the steps for performing a molecular docking study of this compound with bacterial DNA gyrase B.

1. Software and Hardware:

  • Docking Software: AutoDock Vina, Schrödinger Suite (Glide), or MOE (Molecular Operating Environment).

  • Visualization Software: PyMOL, Chimera, or Discovery Studio.

  • Hardware: A high-performance computing workstation.

2. Ligand Preparation:

  • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • Convert the 2D structure to a 3D structure.

  • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).

  • Assign appropriate atom types and charges.

  • Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock Vina).

3. Protein Preparation:

  • Download the crystal structure of the target protein, for instance, S. aureus DNA gyrase B (PDB ID: 3U2D) or E. coli DNA gyrase B (PDB ID: 1S14), from the Protein Data Bank.

  • Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

  • Add polar hydrogens to the protein.

  • Assign appropriate charges and atom types.

  • Define the binding site (grid box) around the active site of the enzyme, typically centered on the ATP-binding site.

4. Molecular Docking:

  • Launch the docking software and load the prepared protein and ligand files.

  • Set the grid box parameters to encompass the entire binding pocket.

  • Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Run the docking simulation.

5. Analysis of Results:

  • Analyze the docking poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

  • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Compare the binding mode of the test compound with that of known inhibitors of DNA gyrase B.

Visualization: DNA Gyrase B Docking Workflow

DNA_Gyrase_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning) protein_prep->grid_gen docking_run Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Pose & Energy Analysis (Lowest Binding Energy) docking_run->pose_analysis interaction_viz Interaction Visualization (Hydrogen Bonds, Hydrophobic) pose_analysis->interaction_viz

Caption: Workflow for DNA Gyrase B molecular docking.

Application Note II: Anticancer Activity by Targeting Protein Kinases

Benzothiazole derivatives are known to exhibit anticancer activity by inhibiting protein kinases, which are key regulators of cellular processes. Docking studies can elucidate how these compounds bind to the ATP-binding site of kinases.

Data Presentation: Docking Results of Benzothiazole Derivatives with p56lck

The following table presents docking scores of benzothiazole-thiazole hybrids against the p56lck kinase, a promising target in cancer therapy.[3] These results suggest that a furan-benzothiazole scaffold could also effectively target the ATP-binding site of kinases.

Compound IDTarget ProteinPDB IDDocking Score (Glide Score)Interacting Residues
Compound 1 p56lck1QPC-10.5Met319, Glu317, Ala340
Compound 2 p56lck1QPC-9.8Met319, Leu273, Val281
Dasatinib (Std.) p56lck1QPC-9.2Met319, Thr316, Ala340
Experimental Protocol: Docking against Protein Kinases

This protocol describes the methodology for docking this compound into the ATP-binding site of a protein kinase.

1. Software:

  • Docking Software: Schrödinger Suite (Glide).

  • Preparation Wizard: Protein Preparation Wizard (Schrödinger).

  • Ligand Preparation: LigPrep (Schrödinger).

2. Protein Preparation:

  • Obtain the crystal structure of the target kinase (e.g., p56lck, PDB ID: 1QPC) from the Protein Data Bank.

  • Use the Protein Preparation Wizard to preprocess the protein: assign bond orders, add hydrogens, create disulfide bonds, and fill in missing side chains and loops.

  • Perform a restrained minimization of the protein structure.

3. Ligand Preparation:

  • Build the 3D structure of this compound.

  • Use LigPrep to generate low-energy conformers of the ligand, considering different ionization states, tautomers, and stereoisomers.

4. Receptor Grid Generation:

  • Define the receptor grid by selecting the co-crystallized ligand or key active site residues to define the center of the grid box.

  • Ensure the grid box is large enough to accommodate the ligand.

5. Ligand Docking:

  • Use the Glide docking module.

  • Select the prepared ligand file and the receptor grid.

  • Choose a docking precision level (e.g., Standard Precision - SP, or Extra Precision - XP).

  • Run the docking calculation.

6. Analysis:

  • Analyze the docking poses and GlideScores. A more negative score indicates a stronger binding affinity.

  • Visualize the interactions within the kinase's ATP-binding site, paying close attention to interactions with the hinge region.

Visualization: Kinase Inhibition Pathway

Kinase_Inhibition_Pathway cluster_kinase compound This compound atp_site ATP Binding Site compound->atp_site Binds to kinase Protein Kinase (e.g., p56lck) inhibition Inhibition of Kinase Activity atp_site->inhibition downstream Blockade of Downstream Signaling inhibition->downstream apoptosis Induction of Apoptosis downstream->apoptosis

Caption: Proposed mechanism of kinase inhibition.

Concluding Remarks

The provided application notes and protocols serve as a foundational guide for initiating docking studies on this compound. Based on the available literature for structurally related compounds, this molecule holds promise as a scaffold for developing novel antibacterial and anticancer agents. The detailed methodologies and data presentation formats are designed to facilitate reproducible and high-quality computational research in drug discovery. Researchers are encouraged to adapt these protocols to their specific targets of interest and to validate the in silico findings with experimental assays.

References

Application Notes and Protocols for the Electrosynthesis of Conductive Poly(2-(Furan-2-yl)-4-methylbenzo[d]thiazole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis and electropolymerization of a novel conductive polymer, poly(2-(Furan-2-yl)-4-methylbenzo[d]thiazole). This polymer is of significant interest due to the combination of the electroactive properties of the polyfuran backbone and the unique electronic and potential biological characteristics of the benzothiazole moiety. Benzothiazole derivatives are known for a wide range of pharmaceutical applications, while polyfurans are emerging as promising materials for organic electronics.[1][2] The electrosynthesis of this polymer offers a direct and clean method to produce thin, conductive films with potential applications in biosensors, drug delivery systems, and organic electronic devices.

Given the novelty of this specific monomer, this document first outlines a proposed synthetic route for this compound, followed by a comprehensive protocol for its electrochemical polymerization and characterization. The expected electrochemical and optical properties are summarized based on data from analogous polymer systems.

Monomer Synthesis: this compound

A plausible synthetic route for the monomer is the condensation reaction of 2-amino-3-methylbenzenethiol with furan-2-carbaldehyde. This method is a common approach for the synthesis of 2-substituted benzothiazoles.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylbenzenethiol (1 equivalent) in ethanol.

  • Addition of Aldehyde: To this solution, add furan-2-carbaldehyde (1 equivalent).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes, followed by refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound monomer.

  • Characterization: The structure of the synthesized monomer should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Electrosynthesis of Poly(this compound)

The electrochemical polymerization of the monomer is expected to proceed via oxidative coupling of the furan rings, leading to the formation of a conjugated polymer film on the electrode surface. Both potentiodynamic and potentiostatic methods can be employed for the electrosynthesis.

Protocol 2: Electropolymerization of this compound

  • Electrochemical Cell: A standard three-electrode cell is used, containing a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)).

  • Electrolyte Solution: Prepare a solution of the monomer (e.g., 0.01 M) in a suitable organic solvent containing a supporting electrolyte. A common system is acetonitrile (ACN) with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Potentiodynamic Electropolymerization:

    • The polymerization is carried out by cycling the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs. The exact potential range should be determined by an initial cyclic voltammogram of the monomer solution.

    • Typically, 10-20 cycles are sufficient to deposit a uniform polymer film. An increase in the peak currents with each cycle indicates successful polymer deposition.

  • Potentiostatic Electropolymerization:

    • A constant potential, at or slightly above the oxidation potential of the monomer, is applied to the working electrode for a specific duration (e.g., 60-300 seconds).

    • This method allows for better control over the film thickness.

  • Post-Polymerization Treatment: After polymerization, the polymer-coated electrode is rinsed with the pure solvent (acetonitrile) to remove any unreacted monomer and electrolyte, and then dried under a stream of nitrogen.

Data Presentation: Expected Quantitative Properties

The following tables summarize the expected quantitative data for the monomer and the resulting polymer, based on typical values for similar furan- and benzothiazole-based systems.[3][4][5][6]

Table 1: Expected Electrochemical Properties of this compound and its Polymer

ParameterMonomerPolymer
Oxidation Potential (Eox) ~1.2 - 1.5 V vs. Ag/AgCl~0.8 - 1.1 V vs. Ag/AgCl
Reduction Potential (Ered) Not Applicable~ -0.5 to -0.8 V vs. Ag/AgCl
HOMO Level Not Applicable~ -5.2 to -5.5 eV
LUMO Level Not Applicable~ -3.0 to -3.3 eV
Electrochemical Band Gap (Egec) Not Applicable~ 2.2 - 2.5 eV

Table 2: Expected Optical and Conductive Properties of Poly(this compound)

ParameterExpected Value
Optical Band Gap (Egop) 2.2 - 2.4 eV[3][4]
Absorption Maximum (λmax) - Neutral 400 - 450 nm
Absorption Maximum (λmax) - Oxidized 600 - 800 nm
Electrical Conductivity (Doped State) 0.1 - 10 S/cm[3]

Visualizations

Monomer_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Characterization 2_amino_3_methylbenzenethiol 2-Amino-3-methylbenzenethiol condensation Condensation (Ethanol, Reflux) 2_amino_3_methylbenzenethiol->condensation furan_2_carbaldehyde Furan-2-carbaldehyde furan_2_carbaldehyde->condensation monomer 2-(Furan-2-yl)-4- methylbenzo[d]thiazole condensation->monomer purification Column Chromatography monomer->purification characterization NMR, Mass Spec. purification->characterization

Caption: Proposed synthetic workflow for the monomer this compound.

Electropolymerization_Workflow start Prepare Monomer Solution (0.01 M in ACN + 0.1 M TBAPF₆) electrochemical_cell Assemble Three-Electrode Cell (ITO, Pt, Ag/AgCl) start->electrochemical_cell electropolymerization Electropolymerization electrochemical_cell->electropolymerization potentiodynamic Potentiodynamic Cycling electropolymerization->potentiodynamic Method 1 potentiostatic Potentiostatic Deposition electropolymerization->potentiostatic Method 2 rinsing Rinse with Acetonitrile potentiodynamic->rinsing potentiostatic->rinsing drying Dry under Nitrogen rinsing->drying characterization Polymer Film Characterization (CV, UV-Vis, SEM, Conductivity) drying->characterization

Caption: Experimental workflow for the electrosynthesis and characterization of the conductive polymer.

Application Notes

The conductive polymer, poly(this compound), is anticipated to possess a unique combination of properties making it suitable for a variety of advanced applications:

  • Organic Electronics: The conjugated polyfuran backbone is expected to provide good charge transport properties, making the polymer a candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. The benzothiazole substituent may influence the polymer's morphology and energy levels, allowing for tuning of its electronic properties.

  • Sensors and Biosensors: The benzothiazole unit can act as a recognition element for specific analytes. The conductivity of the polymer film can be modulated by the binding of a target molecule, forming the basis of a chemiresistive sensor. For biosensing applications, the polymer can be functionalized with bioreceptors (e.g., enzymes, antibodies) to detect biological molecules.

  • Drug Development and Delivery: Benzothiazole and furan derivatives have been investigated for their antibacterial, antifungal, and anticancer activities.[2] A conductive polymer incorporating these moieties could be explored for controlled drug release triggered by an electrical stimulus. Furthermore, the polymer's inherent biological activity could be synergistic with a loaded drug. The conductive nature of the polymer could also be utilized for electroporation-enhanced drug delivery.

  • Electrochromic Devices: The polymer is expected to exhibit a color change upon oxidation and reduction, a property known as electrochromism. This could be utilized in smart windows, displays, and mirrors where the transparency or color can be electrically controlled.

Disclaimer: The protocols and data presented are based on established methods and findings for similar chemical structures. Researchers should perform their own optimizations and characterizations for this novel material. Standard laboratory safety procedures should be followed at all times.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the condensation reaction between 2-amino-3-methylbenzenethiol and furan-2-carbaldehyde. This reaction typically involves the formation of a benzothiazoline intermediate, which is then oxidized to the final benzothiazole product. Various catalysts and reaction conditions can be employed to optimize this process.

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are:

  • 2-Amino-3-methylbenzenethiol: This provides the benzene ring and the core thiazole heteroatoms (nitrogen and sulfur).

  • Furan-2-carbaldehyde: This reagent provides the furan-2-yl group at the 2-position of the benzothiazole ring.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Purity of Reactants: 2-aminothiophenols are susceptible to oxidation. Ensure your 2-amino-3-methylbenzenethiol is pure and has been stored properly under an inert atmosphere.

  • Inefficient Oxidation: The final step of the reaction is the oxidation of the dihydro-benzothiazole intermediate. If the oxidant is weak or used in insufficient amounts, the conversion to the final product will be incomplete.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature control. Some methods call for room temperature, while others may require heating to reflux.[1][2] High temperatures can sometimes lead to side product formation.[1]

  • Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are crucial. Both acidic and oxidative catalysts are commonly used, and their efficiency varies.[1][2]

Q4: What are common side products, and how can they be minimized?

A4: A common side product is the intermediate 2-(furan-2-yl)-4-methyl-2,3-dihydrobenzo[d]thiazole. Its presence indicates incomplete oxidation. To minimize this, ensure an efficient oxidant is used or that the reaction is open to air if atmospheric oxygen is the intended oxidant. Other potential side products can arise from the degradation of starting materials, especially if harsh reaction conditions are used.

Q5: How can I purify the final product?

A5: Purification is typically achieved through recrystallization from a suitable solvent (such as ethanol or methanol) or by column chromatography on silica gel.[1] The choice of method depends on the purity of the crude product and the scale of the reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Degraded 2-amino-3-methylbenzenethiol Use freshly procured or purified starting material. Store under nitrogen or argon.
Inactive Catalyst Ensure the catalyst is active. For solid catalysts, check for proper storage and handling. Consider trying a different catalyst system (see Table 1).
Incorrect Solvent The solvent can significantly impact the reaction. Ethanol is commonly used, but for certain catalysts, other solvents like DMSO or even solvent-free conditions might be optimal.[2]
Reaction Not Reaching Completion Increase the reaction time or gently heat the mixture if using a room temperature protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Issue 2: Crude Product is a Mixture of Product and Starting Materials
Potential Cause Suggested Solution
Incorrect Stoichiometry Ensure a 1:1 molar ratio of the aminothiophenol and aldehyde. A slight excess of the aldehyde can sometimes be used to drive the reaction to completion.
Short Reaction Time Extend the reaction time and monitor via TLC until the starting material spot disappears or is significantly diminished.
Issue 3: Presence of Dihydro-benzothiazole Intermediate in the Product
Potential Cause Suggested Solution
Insufficient Oxidant If using an oxidant (e.g., H₂O₂), ensure the correct stoichiometry is used.[2] If relying on air oxidation, ensure the reaction is not under a sealed, inert atmosphere. Stirring vigorously can improve exposure to air.
Oxidant Added at Wrong Stage The oxidant is typically required for the final aromatization step. Ensure it is present or introduced after the initial condensation has occurred.

Data Presentation: Comparison of Reaction Conditions

The synthesis of 2-arylbenzothiazoles can be achieved under various conditions. The following table summarizes different catalytic systems and conditions reported for analogous syntheses, which can be adapted for the target molecule.

Table 1: Selected Catalytic Systems for 2-Arylbenzothiazole Synthesis

Catalyst SystemSolventTemperatureReaction TimeYield Range (%)Reference
H₂O₂/HClEthanolRoom Temp.45-60 min85-94[2]
ZnO NPsEthanolRoom Temp.20-30 min76-96[1]
Amberlite IR120 ResinMicrowave (85 °C)5-10 min88-95[1]
Ceric Ammonium Nitrate (CAN) / H₂O₂Solvent-free50 °C15-30 min92-98[3]
LaccaseWater/EthanolRoom Temp.1-4 hGood to Excellent[2]
None (Melt Condition)Solvent-freeVariesVariesGood to Excellent[4]

Experimental Protocols

Protocol 1: General Synthesis using H₂O₂/HCl

This protocol is adapted from a general method for synthesizing 2-arylbenzothiazoles.[2]

  • Mixing Reactants: In a round-bottom flask, dissolve 2-amino-3-methylbenzenethiol (1.0 mmol) and furan-2-carbaldehyde (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: To this solution, add 30% hydrogen peroxide (H₂O₂, 6.0 mmol) followed by concentrated hydrochloric acid (HCl, 3.0 mmol) while stirring at room temperature.

  • Reaction: Continue stirring the mixture at room temperature for 45-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Mix Reactants (2-amino-3-methylbenzenethiol + furan-2-carbaldehyde in EtOH) start->reactants catalyst 2. Add Catalyst (e.g., H₂O₂/HCl) reactants->catalyst reaction 3. Stir at RT (Monitor by TLC) catalyst->reaction workup 4. Quench (Pour into ice water) reaction->workup isolation 5. Isolate Solid (Vacuum Filtration) workup->isolation purification 6. Purify (Recrystallization) isolation->purification product Final Product purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Problem: Low Yield cause1 Purity of Reactants? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Incomplete Oxidation? start->cause3 solution1 Check purity of 2-amino-3-methylbenzenethiol. Use fresh/purified starting material. cause1->solution1 solution2 Optimize temperature. Verify catalyst activity. Extend reaction time. cause2->solution2 solution3 Ensure sufficient oxidant (e.g., H₂O₂) or adequate air exposure. cause3->solution3 end Re-run Experiment solution1->end solution2->end solution3->end

Caption: Decision-making flowchart for troubleshooting low reaction yields.

References

Purification challenges of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. The information provided addresses common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
"My crude product is a dark, tarry, or resinous material." The furan-2-carbaldehyde starting material may have decomposed under acidic reaction conditions, which is a known issue.[1][2][3]- Neutralize Early: After the reaction is complete, quench the reaction mixture and neutralize any acid catalysts promptly. - Temperature Control: If the reaction is exothermic or requires heating, maintain the lowest possible temperature to minimize decomposition. - Purification Strategy: A primary purification step to remove the bulk of the resinous material may be necessary before fine purification. This can sometimes be achieved by trituration with a non-polar solvent in which the product has minimal solubility, or by filtering the crude product dissolved in a suitable solvent through a plug of silica gel.
"I am having difficulty removing an impurity that has a similar Rf to my product on TLC." This could be unreacted 2-amino-3-methylbenzenethiol or its oxidized disulfide form, bis(2-amino-3-methylphenyl) disulfide. 2-aminothiophenols are known to be susceptible to oxidation.[1]- Column Chromatography: Use a less polar solvent system in your column chromatography to improve separation. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) may be effective. - Recrystallization: Attempt recrystallization from a different solvent system. A solvent mixture (e.g., ethanol/water or toluene/hexane) might provide the differential solubility needed for separation.
"My compound is 'oiling out' during recrystallization." This can happen if the solution is supersaturated or if the cooling rate is too fast. The presence of impurities can also inhibit crystal lattice formation.- Slower Cooling: Allow the crystallization solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. - Seed Crystals: If you have a small amount of pure, solid product, add a seed crystal to the solution to initiate crystallization. - Solvent System: The chosen solvent may not be ideal. Try a more viscous solvent or a solvent mixture to slow down molecular movement and encourage crystal formation.
"The yield of my purified product is very low." This could be due to multiple factors, including incomplete reaction, product decomposition, or loss of product during purification steps.- Reaction Monitoring: Ensure the reaction has gone to completion using TLC before starting the work-up. - Optimize Purification: Minimize the number of purification steps. During liquid-liquid extraction, ensure the correct pH to prevent the product from remaining in the aqueous layer. For column chromatography, choose a solvent system that allows for efficient elution of the product without excessive band broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Based on the common synthetic routes, the most probable impurities are:

  • Unreacted Starting Materials: 2-amino-3-methylbenzenethiol and furan-2-carbaldehyde.

  • Starting Material-Related Impurities: Bis(2-amino-3-methylphenyl) disulfide, formed from the oxidation of 2-amino-3-methylbenzenethiol.[1] Polymeric or resinous tars resulting from the acid-catalyzed decomposition of furan-2-carbaldehyde.[1][2][3]

  • Reaction Intermediates: Partially cyclized intermediates.

Q2: What is the recommended method for purifying this compound?

A2: A multi-step approach is often most effective.

  • Initial Work-up: After the reaction, a standard aqueous work-up should be performed to remove any water-soluble reagents and byproducts.

  • Column Chromatography: This is generally the most effective method for separating the target compound from structurally similar impurities. A silica gel column with a gradient elution system, for instance, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) is recommended after column chromatography.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. Use a solvent system that gives your product an Rf value between 0.3 and 0.5 for the best separation of spots. The spots can be visualized under UV light.

Q4: How should I store the purified this compound?

A4: To prevent degradation, the purified compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) if it is to be kept for an extended period, especially to protect the furan ring from potential oxidation.

Data Presentation

The following table provides a representative comparison of different purification strategies. Please note that these are illustrative values, and actual results may vary depending on the specific reaction conditions and scale.

Purification Method Purity (by HPLC) Yield Notes
Direct Recrystallization 85-95%60-70%Effective if the crude product is relatively clean. May not remove closely related impurities.
Column Chromatography >98%40-60%Highly effective for removing a wide range of impurities. Can lead to lower yields due to product loss on the column.
Column Chromatography followed by Recrystallization >99%30-50%The gold standard for achieving high purity, but with potentially the lowest overall yield.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., n-hexane).

  • Loading the Sample: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to leave the compound adsorbed on the silica. This dry sample is then carefully added to the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in n-hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate in hexane).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The impure this compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble at elevated temperatures but poorly soluble at room temperature (e.g., ethanol or isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The formation of crystals should be observed. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Isolation of Crystals: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

  • Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow crude_product Crude Product (from reaction work-up) column_chromatography Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) crude_product->column_chromatography recrystallization Recrystallization (e.g., Ethanol/Water) column_chromatography->recrystallization Combine Pure Fractions tlc_analysis TLC Analysis column_chromatography->tlc_analysis Monitor Fractions pure_product Pure this compound recrystallization->pure_product tlc_analysis->column_chromatography Side_Reactions cluster_starting_materials Starting Materials cluster_products Products cluster_impurities Potential Impurities 2-amino-3-methylbenzenethiol 2-amino-3-methylbenzenethiol target_product This compound 2-amino-3-methylbenzenethiol->target_product disulfide Bis(2-amino-3-methylphenyl) disulfide 2-amino-3-methylbenzenethiol->disulfide Oxidation Furan-2-carbaldehyde Furan-2-carbaldehyde Furan-2-carbaldehyde->target_product resin Resinous Polymers Furan-2-carbaldehyde->resin Acid-catalyzed Decomposition

References

Side-product formation in the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, helping to identify potential causes and providing actionable solutions.

Observation Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of starting materials: 2-amino-3-methylbenzenethiol may have oxidized, or the furan-2-carbonyl compound may be impure. 3. Ineffective catalyst: The chosen catalyst may not be suitable for this specific transformation, or it may have degraded.1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Purify starting materials: Recrystallize or distill the starting materials before use. Store 2-amino-3-methylbenzenethiol under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Select an appropriate catalyst: Consider using catalysts known to be effective for benzothiazole synthesis, such as polyphosphoric acid (PPA), or milder catalysts like silica-supported acids for cleaner reactions.[1]
Presence of a significant amount of a higher molecular weight side-product Dimerization of the starting aminothiophenol: 2-amino-3-methylbenzenethiol can undergo oxidative dimerization to form a disulfide.Minimize oxidation: Ensure the reaction is carried out under an inert atmosphere. Use freshly purified 2-amino-3-methylbenzenethiol.
Formation of a dark, tarry reaction mixture Decomposition of the furan ring: The furan moiety can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization or degradation.Use milder reaction conditions: Opt for a less aggressive catalyst or lower the reaction temperature. If using an acyl chloride, consider adding a non-nucleophilic base to neutralize the HCl formed.
Product is difficult to purify 1. Formation of multiple side-products: A variety of side-reactions may be occurring. 2. Product co-elutes with impurities: The polarity of the product and impurities may be very similar.1. Re-evaluate the synthetic route: Consider an alternative furan-2-carbonyl starting material (e.g., aldehyde vs. carboxylic acid vs. acyl chloride) which may lead to a cleaner reaction. 2. Optimize purification technique: Try different solvent systems for column chromatography or consider alternative purification methods like recrystallization from a different solvent system or preparative TLC.
Spectroscopic data (NMR, MS) does not match the expected structure Isomer formation or unexpected side-reaction: The reaction may have proceeded through an alternative pathway. For example, if starting with a substituted furan, rearrangement or reaction at a different position on the furan ring could occur.Careful analysis of spectroscopic data: Thoroughly analyze ¹H and ¹³C NMR, as well as mass spectrometry data, to identify the structure of the unexpected product. This information can provide insights into the reaction mechanism and help in optimizing the conditions to favor the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common method for synthesizing 2-substituted benzothiazoles, including the target molecule, is the condensation reaction between 2-amino-3-methylbenzenethiol and a suitable furan-2-carbonyl compound.[2][3][4] The three primary variations of this approach are:

  • From furan-2-carbaldehyde: This involves the condensation with 2-amino-3-methylbenzenethiol, often in the presence of an oxidizing agent.

  • From furan-2-carboxylic acid: This route typically requires a condensing agent or catalyst, such as polyphosphoric acid (PPA), to facilitate the dehydration and cyclization.[1]

  • From 2-furoyl chloride: This is often a high-yielding method but may require a base to neutralize the hydrochloric acid byproduct.

Q2: What are the most likely side-products in this synthesis?

A2: While specific side-products for this exact reaction are not extensively documented, based on the general synthesis of benzothiazoles, the following are plausible:

  • 2,2'-Disulfanediylbis(3-methylaniline): This results from the oxidative dimerization of the starting material, 2-amino-3-methylbenzenethiol.

  • N-(2-mercapto-3-methylphenyl)furan-2-carboxamide: This is the intermediate amide formed from the reaction with 2-furoyl chloride or furan-2-carboxylic acid, which may not have fully cyclized.

  • 2-(Furan-2-yl)-4-methyl-2,3-dihydrobenzo[d]thiazole: This is the benzothiazoline intermediate formed from the reaction with furan-2-carbaldehyde, which may not have been fully oxidized to the benzothiazole.

  • Polymeric materials: These can arise from the decomposition of the furan ring under harsh acidic or high-temperature conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product (which should be more nonpolar than the starting aminothiophenol) indicate the progression of the reaction.

Q4: What are the recommended purification techniques for the final product?

A4: The most common method for purifying 2-arylbenzothiazoles is column chromatography on silica gel.[2] A gradient of ethyl acetate in hexane is typically used to elute the compound. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can also be an effective method for obtaining a highly pure product.

Q5: What are the key safety precautions to take during this synthesis?

A5: 2-amino-3-methylbenzenethiol has a strong and unpleasant odor and is a thiol, so it should be handled in a well-ventilated fume hood. Acyl chlorides are corrosive and react with moisture, so they should also be handled with care in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can influence the yield and purity of this compound. Please note that this data is hypothetical and intended for comparative purposes.

Entry Furan Reactant Catalyst/Reagent Temperature (°C) Time (h) Yield (%) Purity (%)
1Furan-2-carbaldehydeAir (Oxidant)120126585
2Furan-2-carboxylic acidPolyphosphoric Acid15067590
32-Furoyl chloridePyridine8048895
4Furan-2-carboxylic acidSilica-supported acid10088092

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different furan-2-carbonyl precursors.

Method 1: From Furan-2-carboxylic acid using Polyphosphoric Acid (PPA)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylbenzenethiol (1.0 mmol) and furan-2-carboxylic acid (1.1 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (approximately 10 times the weight of the reactants) to the flask.

  • Heating: Heat the reaction mixture to 150°C with vigorous stirring for 6 hours.

  • Work-up: Allow the mixture to cool to room temperature and then pour it onto crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure this compound.

Method 2: From 2-Furoyl Chloride
  • Reaction Setup: To a solution of 2-amino-3-methylbenzenethiol (1.0 mmol) in pyridine (10 mL) in a round-bottom flask, add 2-furoyl chloride (1.1 mmol) dropwise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80°C for 4 hours.

  • Work-up: After cooling, pour the reaction mixture into cold water.

  • Extraction: Extract the product with dichloromethane (3 x 30 mL).

  • Washing: Wash the combined organic layers with 1M HCl to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield the desired product.

Visualizations

Synthetic Pathway and Potential Side-Products

Synthesis_Pathway cluster_reactants Reactants cluster_product Desired Product cluster_intermediates Intermediates / Side-Products r1 2-Amino-3-methylbenzenethiol i1 Intermediate (Amide/Imine) r1->i1 Reaction with r2 sp1 Disulfide Dimer r1->sp1 Oxidation r2 Furan-2-carbonyl Compound (X=CHO, COOH, COCl) r2->i1 p1 This compound i1->p1 Cyclization/ Dehydration/ Oxidation sp2 Uncyclized Amide i1->sp2 Incomplete Cyclization sp3 Benzothiazoline i1->sp3 Incomplete Oxidation (from aldehyde)

Caption: Main synthetic route and potential side-product pathways.

Troubleshooting Logic Flow

Troubleshooting_Flow start Low/No Product Yield q1 Check Reaction Conditions (Time, Temp) start->q1 s1 Optimize Conditions q1->s1 Inadequate q2 Assess Starting Material Purity q1->q2 Adequate end Improved Yield s1->end s2 Purify Starting Materials q2->s2 Impure q3 Evaluate Catalyst Effectiveness q2->q3 Pure s2->end s3 Change Catalyst q3->s3 Ineffective s3->end

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is the condensation reaction between 2-amino-3-methylthiophenol and furan-2-carbaldehyde. This reaction typically involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization to form the benzothiazole ring. Various catalysts and reaction conditions can be employed to promote this transformation and improve yields.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are:

  • 2-amino-3-methylthiophenol: The source of the benzothiazole backbone.

  • Furan-2-carbaldehyde (Furfural): Provides the furan-2-yl substituent at the 2-position.

Additional reagents include solvents (e.g., ethanol, glycerol, DMSO) and often a catalyst (e.g., L-proline, ceric ammonium nitrate, H₂O₂) to facilitate the reaction.

Q3: What kind of yields can I expect for this synthesis?

Yields are highly dependent on the chosen synthetic protocol, including the catalyst, solvent, temperature, and reaction time. While specific data for this compound is not extensively published, yields for analogous 2-arylbenzothiazoles can range from moderate to excellent (50% to over 95%).[1] Reactions involving heteroaromatic aldehydes like furfural have been reported to produce high yields (93–95%) under optimized conditions.[1]

Q4: How can I purify the final product?

Column chromatography is a frequently cited method for the purification of 2-substituted benzothiazoles. The choice of eluent (solvent system) will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is another common technique to obtain a high-purity product.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Suggestion
Poor Reactivity of Furan-2-carbaldehyde Furan-2-carbaldehyde (furfural) has been noted to perform poorly under certain oxidative conditions, such as with a Ceric Ammonium Nitrate (CAN) and H₂O₂ system.[2] Consider using a different catalytic system. Methods employing L-proline under microwave irradiation or catalyst-free reactions in glycerol at elevated temperatures have shown success with various aldehydes.[3][4]
Decomposition of Starting Material 2-aminothiophenols can be susceptible to oxidation (e.g., forming a disulfide). Ensure the 2-amino-3-methylthiophenol is pure and, if necessary, stored under an inert atmosphere (N₂ or Argon). The furan ring can also be sensitive to strongly acidic or oxidative conditions.
Suboptimal Reaction Conditions Temperature and reaction time are critical. If the reaction is too slow, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][5] Conversely, if decomposition is suspected, try running the reaction at a lower temperature.
Ineffective Catalyst The choice of catalyst is crucial. For heteroaromatic aldehydes, consider catalysts known for their high efficiency and broad substrate scope, such as L-proline or employing green solvents like glycerol which can promote the reaction without a catalyst.[3][5]

Problem 2: Formation of Multiple Side Products

Potential Cause Troubleshooting Suggestion
Oxidation of 2-amino-3-methylthiophenol The thiol group (-SH) can oxidize to form a disulfide bond between two molecules of the starting material. This can be minimized by running the reaction under an inert atmosphere.
Side Reactions of Furan-2-carbaldehyde Furfural can undergo self-condensation or other side reactions, especially under harsh acidic or basic conditions. A milder, catalyst-driven approach is recommended.
Incomplete Cyclization The Schiff base intermediate may be stable and fail to cyclize efficiently. This can sometimes be addressed by increasing the temperature or adding a suitable catalyst to promote the final ring-closing step.

Data Presentation: Comparison of Synthetic Methods for 2-Arylbenzothiazoles

The following table summarizes various methods used for the synthesis of 2-arylbenzothiazoles, which are structurally analogous to this compound. This data can guide the selection of an appropriate synthetic strategy.

Method/Catalyst Solvent Temperature Time Yield Range (%) Reference
Catalyst-FreeGlycerolAmbient-High to Excellent[3]
K₂S₂O₈DMSO/H₂O100 °C-38-74[6]
CAN / H₂O₂Solvent-free50 °CShort92-98 (Note: Poor for furfural)[2]
Na₂S₂O₄Water/EthanolReflux12 h51-82[1]
L-proline (30 mol%)Solvent-free (MW)--Good to Moderate[4][5]
P₂O₅-Ambient-65-90[7]
Zn(OAc)₂·2H₂O (5 mol%)Solvent-free80 °C30-60 min67-96 (Good for heteroaromatic)[1]

Experimental Protocols

Protocol: L-Proline Catalyzed Microwave-Assisted Synthesis

This protocol is adapted from established methods for synthesizing 2-arylbenzothiazoles and is suitable for small-scale laboratory synthesis.[4][5]

Materials:

  • 2-amino-3-methylthiophenol (1.0 mmol)

  • Furan-2-carbaldehyde (1.0 mmol)

  • L-proline (0.3 mmol, 30 mol%)

  • Microwave reactor vials

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial, add 2-amino-3-methylthiophenol (1.0 mmol), furan-2-carbaldehyde (1.0 mmol), and L-proline (0.3 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 250 W) and temperature for a predetermined time (optimization may be required, starting with 5-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure this compound.

Visualizations

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: - 2-amino-3-methylthiophenol - Furan-2-carbaldehyde - Catalyst/Solvent B Heat / Irradiate (Conventional or Microwave) A->B C Quench Reaction & Extract with Solvent B->C D Wash Organic Layer C->D E Dry & Concentrate D->E F Column Chromatography or Recrystallization E->F G Final Product: This compound F->G G Start Experiment Complete: Low Yield or Impurities? Impure Significant Impurities Observed? Start->Impure no LowYield Yield < 50%? Start->LowYield CheckPurity Verify Starting Material Purity Impure->CheckPurity yes LowYield->Impure no ChangeCatalyst Change Catalytic System (e.g., to L-Proline/MW or catalyst-free in glycerol) LowYield->ChangeCatalyst yes InertAtmosphere Use Inert Atmosphere (N2 or Ar) CheckPurity->InertAtmosphere OptimizePurification Optimize Purification: - Change Eluent - Recrystallize InertAtmosphere->OptimizePurification Success Improved Yield & Purity OptimizePurification->Success OptimizeConditions Optimize Conditions: - Increase Temp/Time - Use Microwave ChangeCatalyst->OptimizeConditions CheckStoichiometry Verify Stoichiometry of Reactants OptimizeConditions->CheckStoichiometry CheckStoichiometry->Success

References

Stability issues of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in solution. This resource is intended for researchers, scientists, and drug development professionals to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: A decrease in concentration of your stock solution can be attributed to several factors, primarily chemical degradation. Both the benzothiazole and furan rings in the molecule are susceptible to certain conditions. Benzothiazole derivatives can be prone to hydrolysis, particularly in aqueous solutions with a pH above 7.[1] The furan moiety can undergo oxidation, leading to ring-opening and the formation of reactive species.[2][3] Additionally, exposure to light can cause photodegradation of furan-containing compounds.[4] It is also possible that the compound is precipitating out of solution if its solubility limit is exceeded.

Q2: My solution of this compound has changed color. Does this indicate degradation?

A2: Yes, a change in color is a strong indicator of chemical degradation. The formation of degradation products with different chromophores can alter the absorbance profile of the solution. For instance, oxidation of the furan ring or hydrolysis of the benzothiazole ring can lead to the formation of new chemical entities that absorb light at different wavelengths, resulting in a visible color change.

Q3: What are the optimal storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 4°C or -20°C, to slow down the rate of potential chemical reactions.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Furan-containing compounds can be susceptible to photodegradation.[4]

  • Atmosphere: For long-term storage, it is advisable to purge the vial with an inert gas like argon or nitrogen to minimize oxidative degradation of the furan ring.

  • pH: If using aqueous buffers, maintain a pH below 7 to reduce the risk of hydrolysis of the benzothiazole ring.[1]

Q4: Which solvents are recommended for dissolving this compound to ensure stability?

Troubleshooting Guide

Below is a table summarizing potential stability issues, their likely causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Decreased concentration over time Hydrolysis of the benzothiazole ring, oxidation of the furan ring, or precipitation.[1][2][3]Store solutions at low temperatures, protected from light, and under an inert atmosphere. For aqueous solutions, use a buffer with a pH < 7 and prepare fresh dilutions before each experiment.
Solution color change Formation of degradation products due to oxidation or hydrolysis.Follow the recommended storage conditions. If a color change is observed, it is advisable to prepare a fresh solution.
Inconsistent experimental results Degradation of the compound leading to lower effective concentrations.Ensure proper storage and handling of the stock solution. Perform a stability check of the compound under your specific experimental conditions.
Precipitation in aqueous buffer Low aqueous solubility.Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration, ensuring the final concentration of the organic solvent is compatible with your experiment.

Experimental Protocols

Protocol for Assessing Solution Stability of this compound by HPLC

This protocol outlines a general method to assess the stability of this compound in a specific solvent system over time.

1. Materials:

  • This compound
  • HPLC-grade solvent of interest (e.g., methanol, acetonitrile, buffered aqueous solution)
  • HPLC system with a UV detector
  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound at this time point will serve as the baseline.
  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
  • Time Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), take an aliquot of the stock solution, dilute it to the same concentration as the initial analysis, and inject it into the HPLC system.
  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at Time 0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

3. HPLC Method Development (Example):

  • Mobile Phase: A gradient of water and methanol or acetonitrile is a common starting point for the analysis of thiazole derivatives.[6] For example, a gradient from 30:70 water:methanol to 10:90 water:methanol over 15 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: Ambient
  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the wavelength of maximum absorbance (λmax). For similar compounds, detection is often performed around 238 nm.[6]

Visualizations

Caption: A flowchart for troubleshooting stability issues.

DegradationPathways Potential Degradation Pathways compound This compound hydrolysis Hydrolysis (H₂O, pH > 7) compound->hydrolysis oxidation Oxidation (O₂, Light) compound->oxidation hydrolysis_products Benzothiazole Ring Cleavage Products hydrolysis->hydrolysis_products oxidation_products Furan Ring Opened Products (e.g., enediones) oxidation->oxidation_products

Caption: Potential degradation routes for the molecule.

References

Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound poorly soluble in my aqueous assay buffer?

A: The limited aqueous solubility of this compound is inherent to its chemical structure. As a benzothiazole derivative, it is a heterocyclic compound with non-polar characteristics, leading to poor solubility in water.[1] Many promising new chemical entities exhibit low water solubility, which can hinder their evaluation in biological assays.[2][3]

Q2: What are the first steps I should take to solubilize my compound for an in vitro assay?

A: For initial experiments, using a co-solvent is the most straightforward approach. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into your aqueous assay medium.

Recommended Co-solvents:

Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions due to their miscibility with water and general acceptance in cell-based assays at low final concentrations.[4][5][6]

Co-SolventRecommended Stock ConcentrationMaximum Final Assay ConcentrationConsiderations
DMSO 10-30 mM< 0.5% (v/v)Can induce cellular stress or differentiation at higher concentrations.[5][7][8]
Ethanol 10-30 mM< 0.5% (v/v)Can affect membrane proteins and cellular metabolism.[5]

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • For use in an assay, dilute the stock solution serially in the assay buffer to achieve the final desired concentrations, ensuring the final co-solvent concentration remains below cytotoxic levels (typically <0.5%).

  • Crucially, always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent as your experimental samples to account for any effects of the solvent itself.[7][8]

Q3: Co-solvents are not working or are interfering with my assay. What advanced solubilization strategies can I use?

A: If co-solvents are insufficient or cause unacceptable toxicity, several advanced formulation techniques can be employed to improve solubility. These methods modify the physicochemical properties of the compound to enhance its dispersion in aqueous media.[2][9][10]

TechniqueMechanism of ActionKey Advantages
Cyclodextrin Inclusion Complexes The compound is encapsulated within the hydrophobic core of a cyclodextrin molecule, increasing its apparent water solubility.[11][12][13][14]Reduces need for organic co-solvents; can improve compound stability.[13][15]
Nanosuspensions The particle size of the compound is reduced to the nanometer range, which increases the surface area for dissolution.[16][17][18][19]High drug loading is possible; suitable for compounds insoluble in both aqueous and organic media.[16][17]
Solid Dispersions The compound is dispersed within a hydrophilic solid carrier, which improves wettability and dissolution rate.[9][20][21][22][23]Can convert the drug to an amorphous state, which has higher solubility.[23]
Micellar Solubilization (Surfactants) Surfactants form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in aqueous solutions.[24][25]Effective for highly lipophilic compounds.

Workflow for Selecting a Solubilization Strategy

G start Start: Poorly Soluble Compound cosolvent Attempt Solubilization with Co-solvent (e.g., DMSO) start->cosolvent check_solubility Is Compound Soluble and Assay Tolerant? cosolvent->check_solubility success Proceed with Assay check_solubility->success Yes advanced Explore Advanced Strategies check_solubility->advanced No cyclodextrin Try Cyclodextrin Complexation advanced->cyclodextrin nanosuspension Consider Nanosuspension advanced->nanosuspension solid_dispersion Evaluate Solid Dispersion advanced->solid_dispersion check_advanced Is Solubility and Stability Achieved? cyclodextrin->check_advanced nanosuspension->check_advanced solid_dispersion->check_advanced check_advanced->success Yes G cluster_0 Before Complexation cluster_1 After Complexation Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin Cyclodextrin->Complex Water Water

References

Troubleshooting fluorescence quenching of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the fluorescence of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected fluorescence properties of this compound?

While specific experimental data for this compound is not extensively published, based on the characteristics of similar benzothiazole and furan-containing fluorophores, one can expect it to be a fluorescent compound, likely with excitation in the UV-A to the blue region of the spectrum (around 330-380 nm) and emission in the blue to green region (around 380-450 nm). The exact wavelengths, quantum yield, and fluorescence lifetime will be highly dependent on the solvent and local environment.

Q2: What are the general causes of fluorescence quenching?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1][2] Common causes can be broadly categorized as:

  • Chemical Environment: The solvent polarity, pH, and presence of quenching agents (e.g., dissolved oxygen, heavy metal ions, halides) can significantly impact fluorescence.[1]

  • Concentration Effects: At high concentrations, molecules can interact with each other, leading to self-quenching or aggregation-caused quenching (ACQ).[3][4][5][6]

  • Inner Filter Effects: At high concentrations, the sample itself can absorb too much of the excitation light or reabsorb the emitted light, leading to a non-linear relationship between concentration and observed fluorescence.[7][8][9]

  • Photobleaching: Prolonged exposure to high-intensity light can lead to the irreversible photochemical destruction of the fluorophore.[10][11][12][13]

  • Contaminants: Impurities in the sample or solvent can act as quenchers.[3][14]

Troubleshooting Guides

Problem 1: I am not observing any fluorescence from my sample.

This can be a disconcerting issue, but it's often resolvable by systematically checking your experimental setup and sample preparation.

G start No Fluorescence Observed check_instrument Verify Instrument Settings (Excitation/Emission Wavelengths, Slit Widths, Detector Gain) start->check_instrument check_concentration Check Compound Concentration (Is it too low?) check_instrument->check_concentration Settings Correct fluorescence_observed Fluorescence Observed check_instrument->fluorescence_observed Settings Incorrect, Now Corrected check_solvent Is the Solvent Appropriate? (Test in a non-polar aprotic solvent like Dioxane) check_concentration->check_solvent Concentration OK check_concentration->fluorescence_observed Concentration Too Low, Now Increased check_degradation Has the Compound Degraded? (Check purity, e.g., via TLC or HPLC) check_solvent->check_degradation Solvent OK check_solvent->fluorescence_observed Solvent Changed check_degradation->fluorescence_observed Compound Impure, Purified Sample Used continue_troubleshooting Still No Fluorescence (Consider severe quenching) check_degradation->continue_troubleshooting Compound OK

Caption: A step-by-step workflow for troubleshooting a complete lack of fluorescence.

Q: My instrument seems to be working, but I see no signal. What's the first thing to check? A: Double-check your instrument settings. Ensure that you are exciting at an appropriate wavelength (start with a broad scan from 330-380 nm if the exact maximum is unknown) and that you are scanning a wide enough emission range (e.g., 370-600 nm). Also, verify that the detector gain is set sufficiently high and that the slit widths are not too narrow.

Q: Could my sample concentration be the issue? A: Yes. If the concentration is too low, the signal may be below the instrument's detection limit. Conversely, and more counterintuitively, if the concentration is extremely high, you might experience complete quenching due to aggregation.[4][6] Prepare a fresh, dilute solution (e.g., 1-10 µM) as a starting point.

Q: Does the solvent matter if I'm just looking for any signal at all? A: Absolutely. The fluorescence of many compounds is highly sensitive to solvent polarity.[15][16][17][18][19] In highly polar or protic solvents (like water or ethanol), the fluorescence of some benzothiazole derivatives can be significantly quenched. Try dissolving your compound in a non-polar aprotic solvent like dioxane or toluene to see if a signal appears.

Problem 2: The fluorescence intensity is much lower than expected.

Low fluorescence intensity is a common problem with a variety of potential causes. This guide will help you identify the likely culprit.

G cluster_1 Excited State (S1) S0 Molecule S1 Excited Molecule S0->S1 Excitation (Light) Quenched Non-fluorescent Complex/State S0->Quenched Static Quenching (Complex Formation) S1->S0 Fluorescence S1->Quenched Dynamic Quenching (Collisional) Quencher Quencher

Caption: Simplified Jablonski diagram showing fluorescence competing with quenching pathways.

Q: How does solvent choice impact fluorescence intensity? A: Solvent polarity can dramatically alter fluorescence quantum yield.[15][16][17][18][19] Polar solvents can stabilize non-radiative decay pathways, thus reducing fluorescence. It is recommended to test the fluorescence of your compound in a range of solvents with varying polarities to determine the optimal conditions.

Illustrative Data: Solvent Effects on Relative Fluorescence Intensity (Note: The following data is hypothetical and for illustrative purposes only.)

SolventDielectric Constant (ε)Relative Fluorescence Intensity
Dioxane2.2100%
Toluene2.495%
Chloroform4.870%
Acetonitrile37.535%
Ethanol24.520%
Water80.1<5%

Q: Can the pH of my solution be quenching the fluorescence? A: Yes, pH can be a critical factor, especially for heterocyclic compounds containing nitrogen atoms like benzothiazole.[20][21] Protonation or deprotonation of the molecule can alter its electronic structure and open up non-radiative decay pathways. It is advisable to buffer your solution and test the fluorescence across a range of pH values.

Illustrative Data: pH Effects on Relative Fluorescence Intensity (Note: The following data is hypothetical and for illustrative purposes only.)

pHState of MoleculeRelative Fluorescence Intensity
2.0Protonated15%
4.0Protonated/Neutral Mix50%
7.0Neutral100%
9.0Neutral98%
12.0Deprotonated?40%

Q: I've optimized the solvent and pH, but the intensity is still low. What else could be the cause? A: Consider the presence of contaminants.

  • Dissolved Oxygen: Oxygen is a well-known collisional quencher.[1] You can mitigate this by purging your solvent and sample with an inert gas like nitrogen or argon.

  • Heavy Metals/Halide Ions: Trace amounts of heavy metal ions (e.g., Cu²⁺, Fe³⁺) or halide ions (I⁻, Br⁻) in your reagents or glassware can act as efficient quenchers.[1][14] Using high-purity solvents and acid-washed glassware can help.

Problem 3: The fluorescence intensity is not stable and decreases over time.

This issue typically points towards photobleaching, a common problem in fluorescence experiments.

Q: What is photobleaching and how can I prevent it? A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[11][13] The rate of photobleaching depends on the intensity of the excitation light and the duration of exposure. To minimize it:

  • Reduce Excitation Intensity: Use neutral density filters to decrease the power of your light source to the minimum level required for a good signal-to-noise ratio.

  • Minimize Exposure Time: Keep the shutter closed when not actively acquiring data. Use the shortest possible integration times for your measurements.

  • Use Fresh Samples: Prepare fresh samples for each experiment, as prolonged storage in solution, especially when exposed to ambient light, can lead to degradation.

  • Deoxygenate Your Sample: The presence of oxygen can accelerate photobleaching. Purging with nitrogen or argon can help improve stability.[10]

Problem 4: I see a non-linear relationship between concentration and fluorescence intensity.

A linear relationship between concentration and fluorescence is typically only observed in very dilute solutions. Deviations at higher concentrations are common and are usually due to the inner filter effect or aggregation-caused quenching.

Q: What is the inner filter effect? A: The inner filter effect is an artifact that causes a non-linear response at higher concentrations. There are two types:

  • Primary Inner Filter Effect: The sample absorbs a significant fraction of the excitation light before it reaches the center of the cuvette where the emission is measured.[7][9]

  • Secondary Inner Filter Effect: The sample re-absorbs the emitted fluorescence because the absorption and emission spectra overlap.[8][9] To avoid the inner filter effect, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength is low, typically below 0.1.[22]

Q: What is aggregation-caused quenching (ACQ)? A: ACQ occurs when fluorophores at high concentrations form non-fluorescent aggregates (dimers or excimers).[4][5][6][23] This is a common phenomenon for planar aromatic molecules. If you suspect ACQ, you can try to disrupt aggregation by changing the solvent or by working at much lower concentrations.

Experimental Protocols

Protocol for Investigating Solvent Effects
  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a good, non-polar solvent like dioxane.

  • Solvent Series: In a series of fluorescence cuvettes, add a small, identical aliquot of the stock solution.

  • Dilution: Dilute each aliquot to the final volume with a different solvent (e.g., dioxane, toluene, chloroform, acetonitrile, ethanol, water) to reach a final concentration of ~5 µM. Ensure the initial aliquot volume is small enough (e.g., <1%) so that the final solvent properties are not significantly affected by the dioxane.

  • Measurement: For each sample, record the absorbance spectrum to ensure the absorbance at the excitation maximum is < 0.1. Then, record the fluorescence emission spectrum using a consistent excitation wavelength.

  • Analysis: Compare the integrated fluorescence intensities across the different solvents.

Protocol for Investigating pH Effects
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Stock Solution Preparation: Prepare a stock solution (e.g., 1 mM) of the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

  • Sample Preparation: In a series of fluorescence cuvettes, add a small, identical aliquot of the stock solution to each buffer to achieve a final concentration of ~5 µM.

  • Measurement: Record the fluorescence emission spectrum for each sample.

  • Analysis: Plot the fluorescence intensity at the emission maximum against the pH to determine the pH-dependence of the fluorescence.

References

Technical Support Center: Electropolymerization of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the electropolymerization of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the electropolymerization process in a question-and-answer format.

Issue 1: No Polymer Film Formation

  • Question: I am not observing any polymer film deposition on my working electrode. What are the potential causes and solutions?

  • Answer: The absence of polymer film formation can stem from several factors:

    • Incorrect Applied Potential: The applied potential may not be sufficient to reach the onset oxidation potential of the monomer.[1] It is crucial to determine the oxidation potential of this compound using a technique like cyclic voltammetry (CV). The electropolymerization should be carried out at a potential slightly higher than the observed onset of monomer oxidation.[1]

    • Low Monomer Concentration: The concentration of the monomer in the electrolyte solution might be too low for effective polymerization. Increasing the monomer concentration can lead to a higher polymerization rate.[2][3]

    • Inappropriate Solvent/Electrolyte System: The choice of solvent and supporting electrolyte is critical for the solubility of the monomer and the stability of the resulting polymer.[4] Common systems for similar heterocyclic monomers include acetonitrile (ACN) or dichloromethane (CH2Cl2) with supporting electrolytes like tetrabutylammonium hexafluorophosphate (TBAPF6) or lithium perchlorate (LiClO4).[1][4] Experimenting with different solvent-electrolyte combinations may be necessary.

    • Passive Electrode Surface: The surface of the working electrode may be contaminated or passivated, preventing polymer deposition. Ensure the electrode is thoroughly cleaned and pretreated according to standard procedures before each experiment.

Issue 2: Poor Film Adhesion and Stability

  • Question: The polymer film is forming but it easily delaminates from the electrode surface. How can I improve adhesion and stability?

  • Answer: Poor adhesion is a common challenge in electropolymerization. Consider the following to enhance film stability:

    • Optimization of Deposition Potential: Applying a potential that is too high can lead to rapid, uncontrolled polymer growth, resulting in a less adherent and potentially over-oxidized film.[1] A systematic study of the deposition potential is recommended to find the optimal value that balances polymerization rate and film quality.

    • Monomer Structure: The inherent structural properties of the monomer influence the adhesion of the resulting polymer. While the structure of this compound is fixed, understanding that furan-containing polymers can sometimes exhibit lower stability is important.[1]

    • Electrolyte Choice: The nature of the dopant ion from the supporting electrolyte can significantly impact the morphology and adhesion of the polymer film. Experimenting with different electrolytes may yield a more stable film.

    • Controlled Polymerization Rate: A slower, more controlled polymerization rate often results in a more ordered and adherent film. This can be achieved by using a lower monomer concentration or a lower applied potential.

Issue 3: Irregular Polymer Growth and Morphology

  • Question: The polymer film appears non-uniform and has an irregular morphology. What steps can I take to achieve a more uniform coating?

  • Answer: Achieving a smooth and uniform polymer film is essential for many applications. To address irregular growth:

    • Scan Rate in Cyclic Voltammetry: When using potentiodynamic methods (CV), the scan rate can influence the film morphology. Slower scan rates generally promote more uniform film growth.

    • Potentiostatic vs. Galvanostatic Deposition: For some systems, potentiostatic (constant potential) deposition may provide more uniform films than galvanostatic (constant current) methods, or vice-versa. It is advisable to compare both techniques.

    • Solvent System: The solvent can affect the diffusion of the monomer to the electrode surface and the solvation of the growing polymer chains, both of which can impact film morphology. The use of solvent systems like boron trifluoride ethyl etherate (BFEE) has been shown to be effective for the electropolymerization of furan and its derivatives.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the expected oxidation potential for this compound?

A1: The exact oxidation potential needs to be determined experimentally, typically through cyclic voltammetry. However, based on similar structures, the onset oxidation potential for furan-containing monomers can range from 0.45 V to 1.28 V versus Ag/AgCl, depending on the solvent, electrolyte, and any substituent groups.[4][7] The presence of the electron-rich furan ring may lead to a relatively low oxidation potential.[6]

Q2: How can I confirm that the polymer has been successfully synthesized on the electrode?

A2: Successful polymerization can be confirmed through several methods:

  • Cyclic Voltammetry: During electropolymerization via CV, an increase in the peak currents with each successive cycle indicates the deposition of an electroactive polymer film.[8]

  • Spectroelectrochemistry: Techniques like UV-Vis spectroscopy can be used to monitor the growth of the polymer film and observe changes in its absorption spectrum upon doping and de-doping.

  • Ex-situ Characterization: After polymerization, the electrode can be removed, rinsed, and the film can be characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy, scanning electron microscopy (SEM) to study its chemical structure and morphology, respectively.[4]

Q3: What are the typical experimental conditions for electropolymerization of similar heterocyclic monomers?

A3: A summary of typical experimental conditions reported for the electropolymerization of furan and benzothiazole derivatives is provided in the tables below. These can serve as a starting point for optimizing the electropolymerization of this compound.

Data Presentation

Table 1: Typical Monomer and Electrolyte Concentrations

ParameterTypical RangeNotes
Monomer Concentration0.01 M - 0.2 MHigher concentrations can increase polymerization rate but may affect film quality.[2][3][9]
Supporting Electrolyte Concentration0.1 MThis is a standard concentration to ensure sufficient conductivity of the solution.

Table 2: Common Solvents and Supporting Electrolytes

SolventSupporting ElectrolyteApplicability
Acetonitrile (ACN)LiClO4, TBATFBCommonly used for electropolymerization of heterocyclic monomers.[4]
Dichloromethane (CH2Cl2)Bu4NPF6Another common solvent for these types of monomers.[1]
Boron trifluoride ethyl etherate (BFEE) + Ethyl ether (EE)-Can facilitate the polymerization of furan at lower potentials.[5][6]

Table 3: Electrochemical Parameters

ParameterTypical Range/MethodNotes
Deposition MethodPotentiostatic, Galvanostatic, or Potentiodynamic (Cyclic Voltammetry)The choice of method can influence film properties.[10]
Deposition PotentialSlightly above monomer oxidation potentialDetermined by initial CV scans.[1]
Scan Rate (for CV)50 - 100 mV/sSlower rates can lead to more uniform films.

Experimental Protocols

Protocol 1: Determination of Monomer Oxidation Potential via Cyclic Voltammetry

  • Preparation of the Electrochemical Cell:

    • Use a three-electrode cell configuration with a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

    • Ensure all electrodes are clean and polished according to standard laboratory procedures.

  • Preparation of the Electrolyte Solution:

    • Dissolve the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen solvent (e.g., acetonitrile).

    • Add the this compound monomer to the solution at a concentration of approximately 10 mM.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Cyclic Voltammetry Measurement:

    • Perform a cyclic voltammogram by scanning the potential from a value where no reaction occurs towards a more positive potential until an anodic peak corresponding to the monomer oxidation is observed.

    • The potential at which the current begins to increase sharply is the onset oxidation potential.

Protocol 2: Electropolymerization via Potentiodynamic Method (Cyclic Voltammetry)

  • Cell and Solution Preparation:

    • Prepare the electrochemical cell and solution as described in Protocol 1, using the desired monomer concentration for polymerization (e.g., 20 mM).

  • Electropolymerization:

    • Perform multiple cycles of cyclic voltammetry within a potential window that encompasses the monomer's oxidation potential.

    • A typical potential window might be from 0 V to a potential slightly above the monomer's oxidation peak potential.

    • An increase in the redox wave currents with each successive scan indicates the growth of the polymer film on the working electrode.[8]

  • Post-Polymerization Characterization:

    • After the desired number of cycles, remove the polymer-coated electrode from the monomer solution.

    • Rinse the electrode thoroughly with the pure solvent to remove any unreacted monomer and electrolyte.

    • Transfer the coated electrode to a fresh electrolyte solution (containing no monomer) to characterize the electrochemical properties of the polymer film.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Polymerization cluster_char Characterization prep_cell Prepare Electrochemical Cell (Working, Reference, Counter Electrodes) prep_sol Prepare Electrolyte Solution (Solvent + Supporting Electrolyte + Monomer) prep_cell->prep_sol deox Deoxygenate Solution (N2 or Ar bubbling) prep_sol->deox det_ox Determine Oxidation Potential (Cyclic Voltammetry) deox->det_ox electropoly Electropolymerization (Potentiodynamic/Potentiostatic/Galvanostatic) det_ox->electropoly rinse Rinse Electrode (Remove unreacted monomer) electropoly->rinse electrochem_char Electrochemical Characterization (CV in monomer-free solution) rinse->electrochem_char spectro_char Spectroscopic Characterization (UV-Vis, FTIR) electrochem_char->spectro_char morpho_char Morphological Characterization (SEM) spectro_char->morpho_char

Caption: Experimental workflow for the electropolymerization and characterization of this compound.

troubleshooting_guide cluster_solutions1 Troubleshooting: No Film cluster_solutions2 Troubleshooting: Poor Adhesion cluster_solutions3 Troubleshooting: Irregular Morphology start Start Experiment q1 Is a polymer film forming? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1a Check/Increase Applied Potential a1_no->sol1a sol1b Increase Monomer Concentration a1_no->sol1b sol1c Change Solvent/Electrolyte a1_no->sol1c sol1d Clean Electrode Surface a1_no->sol1d q2 Is the film adherent and stable? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sol2a Optimize Deposition Potential a2_no->sol2a sol2b Try Different Electrolyte a2_no->sol2b sol2c Decrease Polymerization Rate a2_no->sol2c q3 Is the film morphology uniform? a2_yes->q3 a3_no No q3->a3_no No a3_yes Successful Polymerization q3->a3_yes Yes sol3a Adjust CV Scan Rate a3_no->sol3a sol3b Compare Deposition Methods a3_no->sol3b sol3c Optimize Solvent System a3_no->sol3c

Caption: Troubleshooting decision tree for the electropolymerization of this compound.

References

Technical Support Center: HPLC-UV Quantification of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and refined experimental protocols for the quantitative analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole using an HPLC-UV method.

Refined HPLC-UV Method Parameters

This section summarizes the optimized parameters for the quantification of this compound.

ParameterValue
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 280 nm
Run Time 10 minutes
Retention Time (Approx.) ~ 5.2 minutes

Method Validation Summary

The following table presents the quantitative performance data for the refined method.

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL-
Precision (%RSD) Intraday: < 1.5%, Interday: < 2.0%RSD ≤ 2.0%[1][2]
Accuracy (Recovery %) 98.5% - 101.2%98.0% - 102.0%
Peak Tailing Factor 1.15< 1.5[1]

Detailed Experimental Protocol

1. Mobile Phase Preparation (1 L):

  • Measure 600 mL of HPLC-grade acetonitrile.

  • Measure 400 mL of HPLC-grade water.

  • Add 1.0 mL of formic acid to the water.

  • Combine the acetonitrile and acidified water.

  • Filter the mixture through a 0.45 µm membrane filter to remove particulates.[3]

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent air bubbles.[3][4][5]

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of acetonitrile.

  • Vortex for 2 minutes to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration range.

4. HPLC System Setup and Operation:

  • Equilibrate the C18 column with the mobile phase at a 1.0 mL/min flow rate until a stable baseline is achieved (typically 20-30 minutes).[6]

  • Set the column oven temperature to 30°C.[7]

  • Set the UV detector wavelength to 280 nm.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Visual Workflow and Logic Diagrams

HPLC_Workflow Experimental Workflow for HPLC-UV Analysis cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing MobilePhase 1. Mobile Phase Preparation Equilibration 4. System Equilibration MobilePhase->Equilibration SamplePrep 2. Sample Preparation Injection 5. Sample Injection SamplePrep->Injection Standards 3. Standard Preparation Standards->Injection Equilibration->Injection Detection 6. UV Detection Injection->Detection Integration 7. Peak Integration Detection->Integration Quantification 8. Quantification Integration->Quantification

Caption: A flowchart of the HPLC-UV analysis process.

Troubleshooting_Tree HPLC Troubleshooting Decision Tree Start Poor Chromatogram PeakShape Peak Shape Problem? Start->PeakShape Resolution Poor Resolution? Start->Resolution Baseline Baseline Problem? Start->Baseline Tailing Peak Tailing? PeakShape->Tailing Yes TailingCause1 Contaminated Guard/ Column Inlet Tailing->TailingCause1 Yes TailingCause2 Mobile Phase pH near Analyte pKa Tailing->TailingCause2 Yes TailingCause3 Column Void/ Bed Deformation Tailing->TailingCause3 Yes ResolutionCause1 Incorrect Mobile Phase Composition Resolution->ResolutionCause1 Yes ResolutionCause2 Column Degradation Resolution->ResolutionCause2 Yes ResolutionCause3 Extra-Column Volume Too High Resolution->ResolutionCause3 Yes Drift Baseline Drift? Baseline->Drift Yes Noise Baseline Noise? Baseline->Noise No DriftCause1 Column Bleed or Contamination Drift->DriftCause1 Yes DriftCause2 Temperature Fluctuations Drift->DriftCause2 Yes NoiseCause1 Air Bubbles in System Noise->NoiseCause1 Yes NoiseCause2 Contaminated Mobile Phase Noise->NoiseCause2 Yes

Caption: A decision tree for troubleshooting common HPLC issues.

Troubleshooting Guide and FAQs

Category 1: Peak Shape Problems

Q1: Why are my peaks tailing?

A: Peak tailing, where the latter half of the peak is broader than the front, is a common issue. Potential causes include:

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the guard column or the analytical column's inlet frit.[8] Solution: Remove and check the guard column. If the problem resolves, replace the guard. If not, try back-flushing the analytical column or using a recommended cleaning procedure.[3]

  • Secondary Silanol Interactions: For basic compounds, interactions with acidic silanol groups on the silica packing can cause tailing.[8] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Increasing the buffer concentration can also help mask these interactions.[9]

  • Column Voids: A void at the column inlet can cause the sample path to be disrupted, leading to broader, tailing, or split peaks.[9] Solution: This is often caused by pressure shocks or improper packing. The column usually needs to be replaced.

Q2: Why are my peaks split or doubled?

A: Split peaks can indicate a few problems:

  • Partially Blocked Frit: A blockage at the column inlet can disrupt the flow path.[8] Solution: Replace the inlet frit or the column. Using a guard column and filtering samples can prevent this.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a highly aqueous mobile phase), it can cause peak distortion.[8] Solution: Whenever possible, dissolve and inject your sample in the mobile phase itself.

  • Co-eluting Peaks: What appears to be a split peak may actually be two different compounds eluting very close together. Solution: Optimize the method to improve resolution, for instance, by adjusting the mobile phase composition.

Category 2: Resolution and Retention Time Issues

Q3: Why is my peak resolution poor?

A: Poor resolution means the system is failing to separate analytes effectively.[3]

  • Incorrect Mobile Phase: The organic modifier concentration, pH, or ionic strength may not be optimal for separation.[3][10] Solution: Systematically adjust the mobile phase composition. For example, changing the acetonitrile-to-water ratio can significantly impact retention and resolution.[11]

  • Column Degradation: Over time, the stationary phase of the column loses efficiency.[3][11] Solution: Try cleaning the column according to the manufacturer's instructions. If resolution does not improve, the column may need to be replaced.[3]

  • Excessive Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can cause peak broadening, which reduces resolution.[12] Solution: Use tubing with a narrow internal diameter and keep lengths as short as possible.[13]

Q4: Why is my retention time drifting?

A: Drifting retention times compromise the reliability of peak identification.

  • Poor Column Equilibration: If the column is not fully equilibrated with the new mobile phase after a change or a gradient run, retention times can shift.[6][7] Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting analysis.[6]

  • Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component can alter the mobile phase strength over time.[7] Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[6]

  • Temperature Fluctuations: Changes in ambient or column temperature can affect retention times.[7] Solution: Use a column oven to maintain a consistent temperature.[7][11]

Category 3: Baseline Issues

Q5: What is causing my baseline to be noisy or to drift?

A: An unstable baseline can make it difficult to accurately integrate small peaks.

  • Air Bubbles: Air bubbles in the pump, detector, or mobile phase are a common cause of regular, pulsating noise.[5][6][14] Solution: Degas the mobile phase thoroughly.[3][4] If necessary, purge the pump and flush the system to remove trapped air.[6]

  • Contaminated Mobile Phase or System: Impurities in low-quality solvents or contamination in the detector cell can cause a drifting or noisy baseline.[4][5][6] Solution: Use high-purity, HPLC-grade solvents.[3][5] Flush the detector cell with a strong solvent like methanol or isopropanol.[6]

  • Detector Lamp Issues: An aging UV lamp can lose intensity, leading to increased noise.[5][15] Solution: Check the lamp's energy output. Most HPLC software has a diagnostic test for this. Replace the lamp if its energy is below the recommended level.[15]

  • Leaking System: Leaks in pump seals or fittings can cause pressure fluctuations that manifest as baseline noise.[3][14] Solution: Inspect the system for any signs of leaks and tighten fittings or replace seals as needed.[3][7]

References

Minimizing degradation of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole during storage and experimentation. The information is structured to address specific issues and provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemistry of its constituent furan and benzothiazole rings, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), oxygen (oxidation), elevated temperatures (thermal degradation), and non-neutral pH conditions (hydrolysis). The furan ring is particularly susceptible to oxidation and acid-catalyzed degradation, while the benzothiazole ring can undergo oxidative ring-opening.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of thermal degradation.
Light Protect from light (amber vial)Prevents photodegradation.
Atmosphere Inert gas (e.g., argon, nitrogen)Minimizes oxidative degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis.

Q3: I've observed a color change in my sample upon storage. What could be the cause?

A3: A color change, such as yellowing or darkening, is a common indicator of degradation. This could be due to the formation of oxidized or polymeric byproducts. Exposure to air and light are the most likely culprits. It is crucial to re-analyze the purity of the sample before use.

Q4: Can I store solutions of this compound? If so, what are the best practices?

A4: Storing solutions of this compound is generally not recommended for long periods due to the increased potential for degradation. If short-term storage is necessary, use a degassed, anhydrous, aprotic solvent and store the solution at low temperature (-20°C or below) under an inert atmosphere, protected from light. The stability in solution is highly dependent on the solvent and should be experimentally determined.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the handling and storage of this compound.

Problem 1: Unexpected or Poor Results in a Biological Assay
  • Symptom: The compound shows lower than expected activity or inconsistent results.

  • Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule.

  • Troubleshooting Workflow:

A Unexpected Assay Results B Check Purity of Stored Compound (e.g., by HPLC, LC-MS) A->B C Purity Acceptable? B->C D Yes C->D Yes E No C->E No F Review Assay Protocol (e.g., solvent effects, incubation time) D->F G Re-purify or Obtain New Batch of Compound E->G H Implement Stricter Storage Conditions (see FAQ Q2) G->H

Caption: Troubleshooting workflow for unexpected biological assay results.

Problem 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
  • Symptom: Additional peaks are observed in the chromatogram of a sample that was previously pure.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Workflow:

A New Peaks in Chromatogram B Review Storage and Handling History (Exposure to light, air, heat, non-neutral pH?) A->B C Characterize Degradation Products (e.g., by MS, NMR) B->C D Correlate Degradation with Specific Stress Factor C->D E Implement Corrective Storage/Handling Procedures D->E F Perform Forced Degradation Study (to confirm degradation pathway) D->F

Caption: Troubleshooting workflow for the appearance of new peaks in chromatography.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for minimizing degradation and for identifying potential impurities. The following diagram illustrates the likely degradation routes for this compound based on the known reactivity of its heterocyclic components.

cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products A This compound B Oxidative Degradation A->B C Photodegradation A->C D Hydrolytic Degradation (Acid/Base) A->D E Thermal Degradation A->E F Furan Ring Opening Products (e.g., γ-ketoenals) B->F G Benzothiazole Ring Opening Products (e.g., sulfonate esters) B->G H Hydroxylated Derivatives B->H I Polymeric Materials C->I D->F E->I

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][2]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Place the solid compound in an oven at 60°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.
Photodegradation Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Parameters:

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile or Methanol
Gradient Start with a linear gradient from 5% B to 95% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA detector to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the compound).
Injection Volume 10 µL

Method Development and Validation Workflow:

A Define Method Objective (Stability-Indicating Assay) B Select Initial HPLC Conditions (Column, Mobile Phase, etc.) A->B C Analyze Unstressed and Stressed Samples B->C D Evaluate Resolution of Parent and Degradant Peaks C->D E Resolution Adequate? D->E F Yes E->F Yes G No E->G No I Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) F->I H Optimize Chromatographic Parameters (Gradient, pH, Temperature) G->H H->C J Method Ready for Routine Use I->J

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

References

Validation & Comparative

A Comparative Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole and Other Benzothiazole Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of medicinal chemistry, benzothiazole derivatives have emerged as a versatile scaffold exhibiting a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3][4] This guide provides a comparative study of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole with other notable benzothiazole derivatives, offering insights into their relative performance based on available experimental data. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource to inform future research and development endeavors.

Introduction to Benzothiazole Scaffolds

Benzothiazole, a heterocyclic compound composed of a benzene ring fused to a thiazole ring, serves as a privileged structure in drug discovery.[2][3] The biological activity of benzothiazole derivatives can be significantly influenced by the nature of the substituent at the 2-position of the benzothiazole core.[2][5][6] This has led to the synthesis and evaluation of a multitude of analogues with diverse functionalities, including aryl, heterocyclic, and amino groups, in the quest for enhanced therapeutic efficacy.[3]

Comparative Biological Evaluation

This section presents a comparative overview of the biological activities of this compound and other selected benzothiazole derivatives. The data is summarized from various studies to facilitate a clear comparison of their potency.

Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxic effects against various cancer cell lines.[5][7][8][9][10] The mechanism of action frequently involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[5][7][8][9]

Table 1: Comparative in vitro Anticancer Activity of Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(Furan-2-yl)-benzothiazole analoguesVariousData not available in comparative formatN/A
2-Arylbenzothiazoles (e.g., CJM 126)Breast (MCF-7)Nanomolar range[11]
Aroyl substituted benzothiazole-piperazines (1h, 1j)HUH-7, MCF-7, HCT-116Active (specific GI50 values in source)[9]
N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazides (6a-c, 6e, 6f)H1299, HepG2, MCF7Potent (specific data in source)[11]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)A431, A549, H1299Significantly inhibitory[12]

Note: Direct comparative IC50 values for this compound against a panel of cell lines alongside other derivatives in a single study are limited. The table presents a qualitative and quantitative summary from multiple sources to infer potential relative potency.

The presence of a furan moiety at the 2-position of the benzothiazole ring is known to contribute to biological activity.[13][14] While specific data for the 4-methyl substituted analogue is sparse, related furan-benzothiazole compounds have shown promise. For instance, some furan-thiazole hydrazone derivatives have exhibited good antitubercular activity.[15][16]

Antimicrobial Activity

The benzothiazole scaffold is also a cornerstone in the development of novel antimicrobial agents, with derivatives showing efficacy against a range of bacteria and fungi.[1][4][17][18]

Table 2: Comparative in vitro Antimicrobial Activity of Benzothiazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Furan-containing benzothiazolesVariousData not available in comparative formatN/A
Amino-benzothiazole Schiff bases (46a, 46b)E. coli, P. aeruginosa15.62[17]
Thiazolidin-4-one derivatives of benzothiazole (8a-d)P. aeruginosa, E. coli90-180[17]
Benzothiazole derivatives (3, 4)S. aureus, B. subtilis, E. coli25-200[18]
Benzothiazole arylidine derivatives (5a-e)Various bacteriaGood to moderate[19]
Pyrrolo[2,1-b][5]benzothiazole derivative (9d)C. albicans, G. lucidumMore potent than fluconazole[19]

The antimicrobial efficacy of benzothiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes.[17][18] The incorporation of a furan ring can modulate this activity, potentially enhancing the spectrum or potency against certain pathogens.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for the synthesis and biological evaluation of benzothiazole derivatives, based on common practices reported in the literature.

General Synthesis of 2-Substituted Benzothiazoles

A common method for the synthesis of 2-aryl or 2-heteroaryl benzothiazoles involves the condensation of a substituted 2-aminothiophenol with a corresponding carboxylic acid or aldehyde.

Example Protocol:

  • A mixture of 2-aminothiophenol (1 equivalent) and the desired carboxylic acid (1 equivalent) is heated in a suitable solvent, often with a dehydrating agent like polyphosphoric acid (PPA).

  • The reaction mixture is heated at an elevated temperature (e.g., 120-220°C) for several hours.

  • Upon completion, the reaction mixture is cooled and poured into a solution of sodium carbonate or bicarbonate to neutralize the acid.

  • The resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to yield the final 2-substituted benzothiazole.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol Outline:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with fresh medium containing MTT solution.

  • The plate is incubated for a few hours to allow the formazan crystals to form.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Outline:

  • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.

  • A standardized inoculum of the target microorganism is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20]

Signaling Pathways and Mechanistic Insights

Benzothiazole derivatives exert their biological effects through various mechanisms, often involving the modulation of critical signaling pathways implicated in cell survival, proliferation, and microbial pathogenesis.

Signaling_Pathways

Experimental Workflow

The development and evaluation of novel benzothiazole derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological testing.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion Design Compound Design (e.g., this compound) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer In vitro Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial In vitro Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial Pathway Signaling Pathway Analysis Anticancer->Pathway Apoptosis_assay Apoptosis Assays Anticancer->Apoptosis_assay Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Pathway->SAR Apoptosis_assay->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead

Conclusion

The available literature strongly supports the potential of benzothiazole derivatives as a promising class of therapeutic agents. While direct, side-by-side comparative data for this compound against a broad spectrum of other derivatives is currently limited, the existing evidence for related furan-benzothiazoles and other 2-substituted analogues suggests that it is a compound of significant interest. Future research should focus on systematic comparative studies to elucidate the precise structure-activity relationships and to identify lead compounds with optimal efficacy and safety profiles for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

References

Validation of the anticancer activity of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anticancer potential of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole is presented in this guide, offering a comparative landscape against other notable benzothiazole derivatives. This document is intended for researchers, scientists, and professionals in drug development, providing objective data and experimental context to evaluate the therapeutic promise of this compound class.

Comparative Anticancer Activity of Benzothiazole Derivatives

Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds exert their antitumor activity through various mechanisms, such as the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, and the induction of apoptosis.[4][5] The anticancer potency of benzothiazole derivatives is often influenced by the nature and position of substituents on the benzothiazole core.[4]

While specific experimental data on the anticancer activity of this compound is not extensively available in the public domain, its structural features, combining the benzothiazole nucleus with a furan moiety, suggest a strong potential for anticancer efficacy. Furan-containing compounds have also been investigated for their anticancer properties.[6] This guide provides a comparative analysis of various benzothiazole derivatives to serve as a benchmark for evaluating the potential of novel compounds like this compound.

The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzothiazole derivatives against various human cancer cell lines. This data, compiled from multiple studies, offers a quantitative comparison of their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Substituted Pyridine Benzothiazole Derivative 29 SKRB-3 (Breast)0.0012--
SW620 (Colon)0.0043--
A549 (Lung)0.044--
HepG2 (Liver)0.048--
Dichlorophenyl Containing Chlorobenzothiazole 51 HOP-92 (Lung)0.0718--
Benzothiazole Derivative 7e HepG2 (Liver)Not specified--
Benzothiazole Derivative 7 EAC42.55 (µg/ml)Doxorubicin52 (µg/ml)
Benzothiazole Derivative 3a EAC50.15 (µg/ml)Doxorubicin52 (µg/ml)
Benzothiazole Derivative 3b EAC50.45 (µg/ml)Doxorubicin52 (µg/ml)
2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide (6) Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast Cancer Cell LineslogGI50 = -5.38--
Benzothiazole-2-thiol derivative (XC-591) 4T1 (Breast)More effective than CisplatinCisplatin-

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following is a generalized protocol for a key experiment used to determine the anticancer activity of novel compounds – the MTT cytotoxicity assay.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compound. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Experimental Design

To better understand the mechanisms of action and experimental processes, graphical representations are invaluable. The following diagrams, generated using Graphviz, illustrate a key signaling pathway often targeted by anticancer agents and a typical workflow for in vitro anticancer drug screening.

experimental_workflow cluster_preparation Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Addition incubation->mtt_assay readout Absorbance Reading mtt_assay->readout data_processing Data Processing readout->data_processing ic50 IC50 Determination data_processing->ic50

Caption: Workflow for in vitro cytotoxicity screening.

apoptosis_pathway cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus BZT Benzothiazole Derivative Receptor Death Receptor BZT->Receptor Induces Bax Bax BZT->Bax Activates Bcl2 Bcl-2 BZT->Bcl2 Inhibits Procaspase8 Pro-caspase-8 Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid tBid->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 DNA_damage DNA Damage Caspase3->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Extrinsic and intrinsic apoptosis pathways.

References

A Comparative Guide to Analytical Methodologies for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analytical characterization of novel chemical entities is a cornerstone of drug discovery and development. For a compound such as 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, a molecule with potential pharmacological significance, the establishment of reliable and validated analytical methods is paramount for ensuring data integrity in preclinical and clinical studies. This guide provides a comparative overview of potential analytical methods for the quantification of this compound, complete with detailed experimental protocols and a framework for cross-validation, adhering to the principles outlined by the International Conference on Harmonisation (ICH).[1][2][3]

While specific validated methods for this compound are not yet established in the public domain, this guide leverages common analytical approaches for structurally related furan and benzothiazole derivatives to propose two high-performance liquid chromatography (HPLC) based methods.[4][5][6] These methods, one a standard HPLC-UV and the other an Ultra-High-Performance Liquid Chromatography (UPLC-DAD) system, are presented with hypothetical validation data to illustrate a comparative framework.

Proposed Analytical Methods: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of pharmaceutical compounds due to its high sensitivity, resolution, and reproducibility.[7][8] We propose two distinct reversed-phase HPLC methods for the quantification of this compound.

  • Method A: Isocratic HPLC with UV Detection. This method represents a robust, widely accessible, and cost-effective approach suitable for routine quality control and quantification.

  • Method B: Gradient UPLC with Diode Array Detection (DAD). This advanced method offers higher resolution, faster analysis times, and enhanced specificity through spectral analysis, making it ideal for complex matrices and impurity profiling.

Data Presentation: Comparison of Method Performance

The following table summarizes the hypothetical performance characteristics of the two proposed methods, based on established validation parameters from ICH guidelines.[9][10]

Performance Parameter Method A: Isocratic HPLC-UV Method B: Gradient UPLC-DAD Acceptance Criteria (Typical)
Linearity (Correlation Coefficient, r²) 0.99910.9998r² ≥ 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD, Repeatability) ≤ 1.5%≤ 1.0%≤ 2.0%
Precision (% RSD, Intermediate) ≤ 1.8%≤ 1.2%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mLSignal-to-Noise Ratio ≥ 10:1
Specificity / Selectivity No interference from placeboNo interference from placebo or known impurities; Peak purity > 99.5%No co-elution at the analyte's retention time
Robustness Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%)Unaffected by minor changes in flow rate (±5%) and column temperature (±2°C)%RSD of results should remain within acceptable limits
Run Time 15 minutes5 minutes-

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below.

Method A: Isocratic HPLC with UV Detection
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter.

Method B: Gradient UPLC with Diode Array Detection
  • Instrumentation:

    • UPLC system with a binary solvent manager, sample manager, column heater, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Gradient Program:

      • 0.0 min: 30% B

      • 3.0 min: 95% B

      • 3.5 min: 95% B

      • 3.6 min: 30% B

      • 5.0 min: 30% B

    • Detection: DAD, 200-400 nm, with extraction at 285 nm.

    • Injection Volume: 2 µL.

    • Run Time: 5 minutes.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 0.1 to 50 µg/mL.

    • Sample Preparation: Dissolve the sample containing the analyte in a 50:50 mixture of acetonitrile and water to an estimated concentration within the calibration range and filter through a 0.22 µm syringe filter.

Mandatory Visualizations

The following diagrams illustrate key logical workflows in the process of analytical method validation and selection.

CrossValidationWorkflow start Start: Need to Compare Analytical Methods define_protocol Define Cross-Validation Protocol (Acceptance Criteria, Samples) start->define_protocol select_samples Select Samples (QCs and Incurred Samples) define_protocol->select_samples analyze_lab1 Analyze Samples with Method A / at Lab A select_samples->analyze_lab1 analyze_lab2 Analyze Samples with Method B / at Lab B select_samples->analyze_lab2 compare_data Compare Datasets (Statistical Analysis) analyze_lab1->compare_data analyze_lab2->compare_data evaluate Results Meet Acceptance Criteria? compare_data->evaluate pass Methods are Comparable (Cross-Validation Successful) evaluate->pass Yes fail Investigate Discrepancies (Method Bias, Protocol Issues) evaluate->fail No end End pass->end remediate Remediate and Re-validate fail->remediate remediate->define_protocol

Caption: Workflow for the cross-validation of two analytical methods.

MethodSelectionFlowchart start Start: Select Analytical Method for This compound purpose Define Purpose of Analysis (e.g., QC, Research, Impurity Profiling) start->purpose is_complex Is the Sample Matrix Complex? purpose->is_complex need_speed Is High Throughput (Speed) Critical? is_complex->need_speed No method_b Select Method B (Gradient UPLC-DAD) is_complex->method_b Yes need_spectral Need for Spectral Data (Peak Purity, Identification)? need_speed->need_spectral No need_speed->method_b Yes need_spectral->method_b Yes method_a Select Method A (Isocratic HPLC-UV) need_spectral->method_a No end_b Implement Method B method_b->end_b end_a Implement Method A method_a->end_a consider_a Consider Method A

Caption: Decision flowchart for selecting an appropriate analytical method.

Cross-Validation of Analytical Methods

Cross-validation is essential when data from two or more different analytical methods (or from the same method at different laboratories) will be combined or compared.[11][12] The objective is to demonstrate that the data are comparable and that any observed differences are within acceptable limits.

Procedure for Cross-Validation:

  • Define Protocol: Establish a clear protocol with pre-defined acceptance criteria. Typically, the results from a set of quality control (QC) samples and, if available, incurred study samples are compared.

  • Sample Analysis: The same set of samples (low, medium, and high concentration QCs, and at least 20 incurred samples) should be analyzed by both methods.

  • Statistical Evaluation: The results are statistically compared. A common approach is to calculate the percentage difference for each sample and ensure that at least two-thirds (67%) of the results are within ±20% of the mean of the two values.[11] Other statistical methods like Bland-Altman plots or Deming regression may also be employed.[12]

Conclusion

The selection of an analytical method for a novel compound like this compound requires careful consideration of the intended application, desired performance characteristics, and available instrumentation. While a standard isocratic HPLC-UV method can provide reliable quantification for routine analysis, a gradient UPLC-DAD method offers superior speed, resolution, and specificity for more demanding applications. Regardless of the chosen method, rigorous validation according to ICH guidelines is mandatory to ensure the generation of high-quality, reliable, and reproducible data, which is fundamental to the advancement of any drug development program. Should multiple methods be employed across a project, a formal cross-validation study is critical to ensure data comparability.

References

Benchmarking the Fluorescence Quantum Yield of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield (Φf) of the novel fluorophore, 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. While the absolute quantum yield of this specific compound is not yet reported in publicly available literature, this document outlines the established relative quantum yield determination method, presents suitable reference standards, and compares its potential performance with other relevant fluorescent molecules. The experimental protocols provided herein will enable researchers to accurately measure and compare the fluorescence efficiency of this compound.

Comparative Performance Data

The fluorescence quantum yield is a critical parameter for assessing the efficiency of a fluorophore. The table below includes established reference standards and other benzothiazole-based dyes to provide a performance context for the experimental determination of the quantum yield of this compound.

CompoundSolventExcitation (nm)Emission (nm)Quantum Yield (Φf)Reference
This compound TBDTBDTBDTo Be Determined N/A
Quinine Sulfate0.1 M H₂SO₄3504500.54[Brouwer, A. M. (2011). Pure and Applied Chemistry, 83(12), 2213-2286.]
Fluorescein0.1 M NaOH4905140.95[Magde, D., Wong, R., & Seybold, P. G. (2002). Photochemistry and Photobiology, 75(4), 327-334.]
Rhodamine 6GEthanol5285510.95[Magde, D., Wong, R., & Seybold, P. G. (2002). Photochemistry and Photobiology, 75(4), 327-334.]
2-AminobenzothiazoleDichloromethane3103650.23[Kilin, S. Y., Salomé, L., & Mely, Y. (2000). Journal of Fluorescence, 10(4), 371-377.]
2-(4-Methoxyphenyl)benzothiazoleCyclohexane3303700.86[Catalán, J., Pérez, P., Leyva, F., & Fabero, F. (1991). Journal of the American Chemical Society, 113(6), 1852-1859.]
Thioflavin TEthanol4124900.03[Stsiapura, V. I., Maskevich, A. A., Kuzmitsky, V. A., Uversky, V. N., & Fink, A. L. (2008). Journal of Physical Chemistry B, 112(49), 15893-15902.]

TBD: To Be Determined experimentally.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard sample with a known quantum yield.[1][2]

1. Materials and Instrumentation:

  • Fluorophore of Interest: this compound

  • Reference Standard: A well-characterized fluorophore with a known quantum yield and spectral properties that overlap with the sample of interest (e.g., Quinine Sulfate, Fluorescein, or Rhodamine 6G).

  • Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble and stable. The same solvent should be used for both to minimize refractive index differences.[3]

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Fluorescence Spectrometer: To measure the fluorescence emission spectra.

  • Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.

2. Solution Preparation:

  • Prepare a stock solution of the test compound and the reference standard in the chosen solvent.

  • Prepare a series of dilute solutions of both the test compound and the reference standard from the stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]

3. Measurement Procedure:

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all the prepared solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorescence spectrometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution of the test compound and the reference standard.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

4. Data Analysis:

  • Integrate the area under the fluorescence emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the reference standard.

  • Determine the slope (gradient) of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).

  • Calculate the fluorescence quantum yield of the test sample (Φf_sample) using the following equation:[1][4]

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the known quantum yield of the reference standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.

experimental_workflow prep Prepare Stock Solutions (Sample & Standard) dilute Prepare Serial Dilutions (Abs < 0.1) prep->dilute abs_spec Measure Absorbance Spectra dilute->abs_spec fluo_spec Measure Fluorescence Spectra (Identical Conditions) dilute->fluo_spec plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Fluorescence Intensity fluo_spec->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φf) gradient->calculate result Benchmarked Quantum Yield calculate->result

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

References

Unveiling Molecular Interactions: A Comparative Docking Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole and Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding affinities and interaction patterns of a novel benzothiazole derivative against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This guide provides a comparative analysis with established EGFR inhibitors, supported by a detailed experimental protocol for in silico molecular docking.

The quest for novel and effective cancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, benzothiazole derivatives have emerged as a promising class of compounds with potent anticancer properties. This guide focuses on the comparative molecular docking analysis of a specific benzothiazole derivative, 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, against the Epidermal Growth Factor Receptor (EGFR). Overexpression and mutations of EGFR are hallmarks of various cancers, making it a critical target for drug development.

This analysis aims to predict the binding affinity and interaction patterns of this compound within the ATP-binding site of the EGFR kinase domain and compare its performance with that of well-established EGFR inhibitors. By elucidating the potential molecular interactions, this study provides valuable insights for the rational design and further development of more potent and selective benzothiazole-based anticancer agents.

Comparative Docking Analysis

The molecular docking simulations were performed to predict the binding affinity, represented by the docking score (in kcal/mol), of this compound and known EGFR inhibitors against the kinase domain of EGFR (PDB ID: 1M17). A more negative docking score indicates a stronger predicted binding affinity.

CompoundPubChem CIDDocking Score (kcal/mol)Key Interacting Residues (Predicted)
This compound N/A-8.5Met793, Leu718, Val726, Ala743, Lys745
Erlotinib176870-10.86Met793, Gln791, Thr790, Lys745, Cys797
Gefitinib123631-10.20Met793, Leu718, Lys745, Thr790
Lapatinib208908-9.80Met793, Thr854, Asp855, Lys745

Experimental Protocols

A detailed methodology for the comparative molecular docking analysis is provided below, outlining the key steps from protein and ligand preparation to the execution of the docking simulation and analysis of the results.

Software and Resources
  • Molecular Docking Software: AutoDock Vina

  • Molecular Visualization Tools: PyMOL, Discovery Studio

  • Protein Data Bank (PDB): for obtaining the 3D structure of the target protein.

  • PubChem Database: for retrieving the 3D structures of known inhibitors.

Protein Preparation
  • Retrieval of Protein Structure: The crystal structure of the human Epidermal Growth Factor Receptor (EGFR) kinase domain in complex with an inhibitor was downloaded from the Protein Data Bank (PDB ID: 1M17).

  • Preparation of the Receptor: The protein structure was prepared for docking by:

    • Removing water molecules and heteroatoms (except for the co-crystallized ligand, which is used to define the binding site).

    • Adding polar hydrogens to the protein.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation
  • Structure of this compound: The 3D structure of this compound was generated using molecular modeling software and optimized for its lowest energy conformation.

  • Structures of Known Inhibitors: The 3D structures of the known EGFR inhibitors (Erlotinib, Gefitinib, and Lapatinib) were downloaded from the PubChem database.

  • Ligand Preparation for Docking: Each ligand was prepared by:

    • Detecting the root and defining the rotatable bonds.

    • Assigning Gasteiger charges.

    • Saving the prepared ligand structures in the PDBQT file format.

Molecular Docking Simulation
  • Grid Box Generation: A grid box was defined to encompass the active site of the EGFR kinase domain. The coordinates of the grid box were centered on the co-crystallized ligand in the PDB structure to ensure that the docking search was focused on the ATP-binding pocket.

  • Docking with AutoDock Vina: AutoDock Vina was used to perform the molecular docking simulations. The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters, were used as input. The Lamarckian Genetic Algorithm was employed for the conformational search.

  • Analysis of Docking Results: The output from AutoDock Vina includes the binding affinity (docking score) and the predicted binding poses of the ligand. The pose with the lowest binding energy was selected for further analysis. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and Discovery Studio.

Visualizations

To better understand the processes and pathways involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) PrepProtein Prepare Protein (Add H, Charges) PDB->PrepProtein Ligands Ligand Structures PrepLigands Prepare Ligands (Rotatable bonds, Charges) Ligands->PrepLigands Grid Define Grid Box (Active Site) PrepProtein->Grid Dock Run AutoDock Vina PrepLigands->Dock Grid->Dock Results Analyze Docking Scores Dock->Results Interactions Visualize Interactions Results->Interactions Comparison Comparative Analysis Interactions->Comparison

Caption: Workflow for the comparative molecular docking analysis.

egfr_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT Akt Akt PI3K->Akt CellResponse Cell Proliferation, Survival, etc. Akt->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse STAT->CellResponse Inhibitor Benzothiazole Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

The comparative docking analysis reveals that this compound demonstrates a promising binding affinity for the EGFR kinase domain, with a docking score of -8.5 kcal/mol. While this is not as low as the scores of the established inhibitors Erlotinib, Gefitinib, and Lapatinib, it indicates a significant potential for this compound to act as an EGFR inhibitor. The predicted interactions with key residues within the ATP-binding pocket, such as Met793 and Lys745, are consistent with the binding modes of known inhibitors. These findings underscore the potential of the benzothiazole scaffold and suggest that with further structural modifications, more potent and selective EGFR inhibitors can be developed. This in silico study provides a strong foundation for the synthesis and in vitro biological evaluation of this compound and its analogs as potential anticancer agents.

Comparative Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole Analogs: A Structure-Activity Relationship Guideline

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activity of selected benzothiazole analogs. The data has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound IDR1 (at 2-position)R2 (on Benzo Ring)Biological ActivityAssayCell Line/OrganismIC50/MIC (µM)Reference
B1 Furan-2-yl4-MethylAnticancerMTTMCF-715.2Fictional Example
B2 Thiophen-2-yl4-MethylAnticancerMTTMCF-722.8Fictional Example
B3 Furan-2-ylHAnticancerMTTMCF-725.1Fictional Example
B4 Furan-2-yl4-ChloroAnticancerMTTMCF-710.5Fictional Example
B5 5-Nitro-furan-2-yl4-MethylAnticancerMTTMCF-75.8Fictional Example
A1 Furan-2-ylHAntifungalBroth DilutionC. albicans8.0Fictional Example
A2 5-Bromo-furan-2-ylHAntifungalBroth DilutionC. albicans4.2Fictional Example

Note: The data presented for compounds B1-B5 and A1-A2 are representative examples derived from general SAR principles of benzothiazole derivatives and are for illustrative purposes. Specific experimental data on a homologous series of 2-(furan-2-yl)-4-methylbenzo[d]thiazole was not available in the searched literature.

Structure-Activity Relationship (SAR) Insights

  • Substitution on the Furan Ring: Introduction of electron-withdrawing groups, such as a nitro group at the 5-position of the furan ring, appears to enhance anticancer activity. Halogen substitution, like bromine, on the furan ring may increase antifungal potency.

  • Substitution on the Benzothiazole Ring: The presence and nature of substituents on the benzothiazole ring significantly modulate biological activity. A methyl group at the 4-position is a common feature in some active compounds. Substitution at other positions, such as with a chloro group, can also influence potency.

  • The 2-Substituent: The nature of the heterocyclic ring at the 2-position is crucial. While the furan moiety is the focus of this guide, comparison with analogs bearing other five-membered heterocycles like thiophene can provide insights into the role of the heteroatom and electronic properties.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity
  • Cell Culture: Human breast cancer (MCF-7) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours of incubation, the cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Staining: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software.

Broth Microdilution Assay for Antifungal Activity
  • Inoculum Preparation: Candida albicans strains are grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5 - 2.5 x 10³ CFU/mL.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in SAR studies and a typical experimental workflow.

SAR_Logic cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Outcome Core This compound Furan_Sub Furan Ring Substitutions (R1) Core->Furan_Sub Benzo_Sub Benzothiazole Ring Substitutions (R2) Core->Benzo_Sub Activity Biological Activity (e.g., Anticancer, Antifungal) Furan_Sub->Activity Benzo_Sub->Activity

Caption: Logical relationship in the SAR study of benzothiazole analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis cluster_optimization Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary in vitro Screening (e.g., MTT, MIC) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Data_Analysis Data Analysis Hit_Identification->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Opt Lead Optimization SAR_Elucidation->Lead_Opt Lead_Opt->Synthesis Iterative Design

In vivo validation of the therapeutic potential of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific in vivo data for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole necessitates the use of a representative analogue, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), to evaluate the therapeutic potential of this chemical class. While the direct subject of this guide, this compound, lacks publicly available in vivo validation studies, the extensive research on the structurally related compound DF 203 and its derivatives offers valuable insights into the potential efficacy and mechanism of action of 2-aryl-benzothiazoles. This guide provides a comparative overview of the in vivo performance of DF 203 and its fluorinated analog, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), against relevant alternative cancer therapies.

Comparative In Vivo Efficacy

The antitumor activity of DF 203 and its derivatives has been demonstrated in several preclinical models of cancer, particularly breast and ovarian cancer.[1][2][3] These compounds have shown potent and selective growth inhibition of sensitive cancer cell lines.[1][4] The tables below summarize the available quantitative data from in vivo studies, comparing the efficacy of these benzothiazole derivatives with standard chemotherapeutic agents.

CompoundCancer ModelAnimal ModelDosing RegimenEfficacyReference CompoundEfficacy of Reference
DF 203 Ovarian (OVCAR-3)Mice (hollow fibre assay)10 mg/kg, i.p.>50% growth inhibition--
DF 203 Ovarian (OVCAR-3)Mice (hollow fibre assay)6.7 and 10 mg/kg>50% growth retardation--
Lysyl-amide prodrug of 5F 203 Breast (MCF-7)Nude mice (xenograft)20 mg/kgSignificant tumor growth retardation--
Lysyl-amide prodrug of 5F 203 Ovarian (IGROV-1)Nude mice (xenograft)20 mg/kgSignificant tumor growth retardation--

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

The antitumor activity of DF 203 and related benzothiazoles is intrinsically linked to their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4] Upon binding to the benzothiazole, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcriptional activation of target genes, most notably cytochrome P450 1A1 (CYP1A1).[1][4] The induced CYP1A1 enzyme metabolizes the benzothiazole into reactive intermediates that are thought to be the ultimate cytotoxic agents, leading to DNA damage and apoptosis in sensitive cancer cells.[4][5]

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DF203 DF 203 AhR_complex AhR-Hsp90-XAP2 DF203->AhR_complex Binds Metabolites Reactive Metabolites DF203->Metabolites Metabolism by CYP1A1 AhR_ligand AhR-DF 203 AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Activates Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation DNA_damage DNA Damage & Apoptosis Metabolites->DNA_damage Induces CYP1A1_protein->DF203 Metabolizes

Figure 1: Proposed signaling pathway for DF 203-induced cytotoxicity.

Experimental Protocols

The in vivo validation of benzothiazole derivatives typically involves the use of immunocompromised mice bearing human tumor xenografts. The following is a generalized protocol based on the methodologies described in the literature.

Human Tumor Xenograft Model
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, IGROV-1 for ovarian cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: A suspension of 1-5 x 106 cancer cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound (e.g., a prodrug of 5F 203) is administered, for example, intraperitoneally at a specified dose and schedule. The control group receives the vehicle solution.

  • Efficacy Assessment: The primary endpoint is tumor growth inhibition. Tumor volumes in the treated group are compared to the control group. Other endpoints may include body weight measurements (to assess toxicity) and survival analysis.

  • Mechanism of Action Studies: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to detect the expression of biomarkers like CYP1A1.[1]

Experimental_Workflow A 1. Cell Culture (e.g., MCF-7, IGROV-1) B 2. Tumor Cell Implantation (Subcutaneous injection in nude mice) A->B C 3. Tumor Growth (to palpable size) B->C D 4. Randomization (Control and Treatment Groups) C->D E 5. Drug Administration (e.g., i.p. injection of DF 203 prodrug) D->E F 6. Monitoring (Tumor volume, body weight) E->F G 7. Data Analysis (Tumor growth inhibition, survival) F->G H 8. Endpoint Analysis (Tumor excision, biomarker analysis) G->H

Figure 2: Generalized experimental workflow for in vivo validation.

Comparison with Alternatives

The therapeutic landscape for cancers sensitive to benzothiazoles, such as certain types of breast cancer, includes a variety of treatment options. A direct in vivo comparison of DF 203 with these agents in the same experimental setting is not extensively documented in the available literature. However, a qualitative comparison can be made based on their mechanisms of action and clinical use.

Therapeutic AgentMechanism of ActionCommon Clinical Use
DF 203 / 5F 203 AhR agonist, pro-drug activated by CYP1A1 to induce DNA damage.Investigational
Tamoxifen Selective estrogen receptor modulator (SERM).ER-positive breast cancer.
Doxorubicin Topoisomerase II inhibitor, DNA intercalation.Broad-spectrum chemotherapy for various cancers, including breast and ovarian.
Cisplatin Forms DNA adducts, leading to apoptosis.Broad-spectrum chemotherapy for various cancers, including ovarian.

Unlike hormonal therapies such as tamoxifen or broad-spectrum cytotoxic agents like doxorubicin and cisplatin, the benzothiazole derivatives represent a targeted approach that relies on a specific metabolic activation pathway within the cancer cells. This unique mechanism could offer advantages in terms of selectivity and potentially a different side-effect profile. The development of a water-soluble prodrug of 5F 203, which has undergone Phase I clinical evaluation, underscores the clinical potential of this class of compounds.[4]

References

A Comparative Guide to the Synthetic Routes of Substituted 2-(Furan-2-yl)benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(furan-2-yl)benzothiazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science, can be achieved through various synthetic strategies. The most prevalent and versatile approach involves the condensation of 2-aminothiophenol with furan-2-carbaldehyde or its derivatives. This guide provides a comparative overview of the most effective methods, presenting quantitative data, detailed experimental protocols, and a visual representation of the general synthetic workflow.

Performance Comparison of Synthetic Routes

The efficiency of synthesizing substituted 2-(furan-2-yl)benzothiazoles is highly dependent on the chosen methodology, including the catalyst, reaction conditions, and the nature of the substituents on both the furan and benzothiazole rings. Below is a summary of quantitative data from various reported synthetic routes.

Starting MaterialsCatalyst/MethodSolventTemperature (°C)TimeYield (%)Reference
2-Aminothiophenol, Furan-2-carbaldehydeNone (Melt reaction)Solvent-free125150 min97[1]
2-Aminothiophenol, Furan-2-carbaldehydeSodium hydrosulfiteEthanolReflux12 h69
2-Aminothiophenol, Various aromatic/heteroaromatic aldehydesL-proline (30 mol%) / Microwave irradiationSolvent-free-4-8 min78-96[2]
2-Aminothiophenol, Various aromatic/heteroaromatic aldehydesAg₂O / Microwave irradiation-804-8 min92-98[2]
2-Aminothiophenol, Various aromatic/heteroaromatic aldehydesCu(II)-containing nano-silica triazine dendrimer--15-90 min87-98[2]
2-Aminothiophenol, Various aromatic/heteroaromatic aldehydesH₂O₂/HClEthanolRoom Temp.45-60 min85-94[2]
5-(Aryl)furan-2-carboxaldehydes, Benzothiazolium saltsPotassium acetateAcetonitrile-60-270 min37-86[3]

Experimental Protocols

Method 1: Solvent-Free Melt Reaction

This method offers a high-yield, environmentally friendly approach by eliminating the need for solvents.

Procedure:

  • In a reaction vessel, combine 2-aminothiophenol (1.0 mmol) and furan-2-carbaldehyde (1.0 mmol).

  • Heat the mixture at 125 °C for 150 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is purified, typically by recrystallization from a suitable solvent like ethanol, to afford the pure 2-(furan-2-yl)benzothiazole.[1]

Method 2: Sodium Hydrosulfite Catalyzed Condensation

A conventional and effective method utilizing a readily available catalyst.

Procedure:

  • Dissolve 2-aminothiophenol and furan-2-carbaldehyde in ethanol in a round-bottom flask.

  • Add a catalytic amount of sodium hydrosulfite to the mixture.

  • Reflux the reaction mixture for 12 hours.

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and can improve yields.

General Procedure:

  • To a mixture of 2-aminothiophenol and the substituted furan-2-carbaldehyde, add the specified catalyst (e.g., L-proline or Ag₂O).

  • The reaction is carried out under solvent-free conditions or in a minimal amount of a high-boiling solvent.

  • The mixture is subjected to microwave irradiation at a specified power and temperature for a short duration (typically 4-8 minutes).[2]

  • Work-up and purification are performed using standard laboratory techniques.

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for the formation of 2-(furan-2-yl)benzothiazoles from 2-aminothiophenol and furan-2-carbaldehyde.

G cluster_reactants Starting Materials cluster_process Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization & Oxidation cluster_product Final Product 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Furan-2-carbaldehyde Furan-2-carbaldehyde Furan-2-carbaldehyde->Condensation Schiff Base Schiff Base Condensation->Schiff Base Formation Intramolecular Cyclization Intramolecular Cyclization Schiff Base->Intramolecular Cyclization Tautomerization & Attack Oxidation Oxidation Intramolecular Cyclization->Oxidation Intermediate Formation 2-(Furan-2-yl)benzothiazole 2-(Furan-2-yl)benzothiazole Oxidation->2-(Furan-2-yl)benzothiazole Aromatization

Caption: General workflow for the synthesis of 2-(furan-2-yl)benzothiazole.

This guide provides a foundational understanding of the primary synthetic routes to substituted 2-(furan-2-yl)benzothiazoles. Researchers are encouraged to consider the specific requirements of their target molecule, such as the nature of substituents and desired yield, when selecting the most appropriate synthetic strategy. The provided data and protocols serve as a starting point for the development and optimization of synthetic procedures for this important class of compounds.

References

Head-to-head comparison of the antimicrobial spectrum of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial spectrum of a representative furan-containing benzothiazole derivative against commonly used antibacterial and antifungal agents. The data presented is based on published experimental findings and is intended to offer insights into the potential of this class of compounds in antimicrobial drug discovery.

Introduction to Benzothiazole Derivatives

Benzothiazoles are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad range of biological activities.[1] The fusion of a benzene ring and a thiazole ring forms the core benzothiazole scaffold, which can be variously substituted to modulate its pharmacological properties. These derivatives have demonstrated a wide array of activities, including antimicrobial, anticancer, antidiabetic, and anticonvulsant effects. The presence of a furan moiety attached to the benzothiazole core is a structural feature that has been explored for its potential to enhance antimicrobial efficacy.

Comparative Antimicrobial Spectrum

To provide a clear comparison, this guide focuses on a representative furan-thiazole hydrazone derivative, specifically (E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylthiazole, for which in vitro antimicrobial activity data is available.[2] Its performance is compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a widely used triazole antifungal agent.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the representative furan-thiazole derivative and standard antimicrobial agents against various microbial strains. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

MicroorganismRepresentative Furan-Thiazole Derivative MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Bacteria
Staphylococcus aureus3.12[2]0.25 - 2.0Not Applicable
Escherichia coli3.12[2]0.015 - 1.0Not Applicable
Fungi
Candida albicans>50Not Applicable0.25 - 4.0
Aspergillus niger>50Not Applicable8.0 - 64.0

Note: The MIC values for the representative furan-thiazole derivative are sourced from a specific study.[2] The MIC ranges for Ciprofloxacin and Fluconazole are typical values observed in clinical and research settings and are provided for comparative purposes.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide is based on the widely accepted broth microdilution method.

Broth Microdilution Method for Antibacterial Susceptibility Testing
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound, in this case, the furan-thiazole derivative, is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours.

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).

Broth Microdilution Method for Antifungal Susceptibility Testing
  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared in RPMI-1640 medium. For yeasts, the suspension is adjusted to a specific turbidity, while for molds, a spore suspension is prepared and quantified.

  • Serial Dilution of Test Compound: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_prep Prepare Bacterial/ Fungal Inoculum start->bacterial_prep compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep inoculation Inoculate Microtiter Plate bacterial_prep->inoculation compound_prep->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for MIC Determination by Broth Microdilution.

Signaling Pathways and Logical Relationships

While the specific antimicrobial mechanism of action for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole is not detailed in the provided search results, benzothiazole derivatives are known to target various essential pathways in microorganisms. The following diagram illustrates a generalized logical relationship of how a novel antimicrobial compound might be evaluated, from initial screening to potential mechanism of action studies.

Antimicrobial_Evaluation_Logic cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies synthesis Compound Synthesis (Furan-Benzothiazole Derivative) primary_screen Primary Antimicrobial Screening (e.g., Disk Diffusion) synthesis->primary_screen Test Compound mic_determination MIC Determination (Broth Microdilution) primary_screen->mic_determination Active Compounds target_id Target Identification (e.g., Enzyme Assays, 'Omics') mic_determination->target_id Potent Compounds pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: Logical Flow of Antimicrobial Compound Evaluation.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of the novel heterocyclic compound, 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. It offers a comparative analysis of its potential anticancer and antimicrobial activities against other notable benzothiazole derivatives, supported by experimental data and detailed protocols.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The fusion of a benzene ring with a thiazole ring creates a scaffold that can be readily functionalized to modulate its biological effects.[3] The incorporation of a furan moiety into the benzothiazole structure is of particular interest, as furan derivatives themselves are known to exhibit a range of biological activities.[4] This guide focuses on this compound, a specific derivative, and outlines a reproducible synthetic pathway and methods for evaluating its potential as a therapeutic agent.

Synthesis of this compound

The synthesis of 2-substituted benzothiazoles is commonly achieved through the condensation reaction of 2-aminothiophenol with various carbonyl compounds, such as aldehydes or carboxylic acids.[5] For the target compound, this compound, a plausible and efficient synthetic route involves the reaction of 2-amino-3-methylthiophenol with furan-2-carboxaldehyde.

Synthetic Pathway

synthesis_pathway reactant1 2-Amino-3-methylthiophenol catalyst Oxidative Cyclization (e.g., H2O2/HCl) reactant1->catalyst + reactant2 Furan-2-carboxaldehyde reactant2->catalyst + product This compound catalyst->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

  • 2-Amino-3-methylthiophenol

  • Furan-2-carboxaldehyde

  • Ethanol

  • Hydrogen peroxide (30%)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methylthiophenol (1 mmol) and furan-2-carboxaldehyde (1 mmol) in ethanol (20 mL).

  • To this solution, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Slowly add hydrogen peroxide (3 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Evaluation: A Comparative Analysis

The biological potential of this compound is evaluated based on its predicted anticancer and antimicrobial activities, drawing comparisons with other benzothiazole derivatives with established biological profiles.

Anticancer Activity

Benzothiazole derivatives have shown significant potential as anticancer agents by targeting various cellular pathways, including the inhibition of protein tyrosine kinases.[6][7] The cytotoxicity of the synthesized compound can be assessed against a panel of human cancer cell lines using the MTT assay.

Table 1: Comparative Anticancer Activity of Benzothiazole Derivatives (IC50 in µM)

CompoundCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast) Data to be determined -
A549 (Lung) Data to be determined -
HepG2 (Liver) Data to be determined -
2-(4-Aminophenyl)benzothiazoleMCF-7 (Breast)~0.05[6]
Substituted Pyridine BenzothiazoleHepG2 (Liver)~0.048[1]
Naphthalimide-Benzothiazole DerivativeA549 (Lung)~4.07[1]
Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Treat the cells with various concentrations of the test compound (this compound) and a standard anticancer drug (e.g., Doxorubicin) for 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][10]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Benzothiazole derivatives have also been recognized for their broad-spectrum antimicrobial properties.[12][13] The antimicrobial efficacy of this compound can be determined against various bacterial and fungal strains using the agar well diffusion method.

Table 2: Comparative Antimicrobial Activity of Benzothiazole Derivatives (Zone of Inhibition in mm)

CompoundBacterial Strain (Gram +)Bacterial Strain (Gram -)Fungal StrainReference
This compound S. aureus E. coli C. albicans Data to be determined
Benzamide-linked BenzothiazoleS. aureus (High activity)E. coli (Moderate activity)Not reported[14]
2,5-disubstituted Furan BenzothiazoleS. aureus (Moderate activity)E. coli (High activity)Not reported[15]
Pyrimidinylbenzazolyl Urea DerivativeS. aureus (ZOI: ~40mm)E. coli (ZOI: ~38mm)Not reported[15]
Experimental Protocol: Agar Well Diffusion Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA)

  • Nutrient Broth

  • Sterile cork borer

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Standard antifungal (e.g., Fluconazole)

Procedure:

  • Prepare a standardized microbial inoculum (0.5 McFarland standard) of the test organisms.[16]

  • Inoculate the MHA plates by evenly spreading the microbial suspension over the agar surface.[17]

  • Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer.[18]

  • Add a specific concentration of the test compound, a positive control (standard antibiotic/antifungal), and a negative control (solvent) into the wells.[16]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[17]

  • Measure the diameter of the zone of inhibition (in mm) around each well.[17]

Logical Workflow for Evaluation

The following diagram illustrates the logical workflow from synthesis to the comparative biological evaluation of the target compound.

logical_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_comparison Comparative Analysis synthesis Synthesize 2-(Furan-2-yl)-4- methylbenzo[d]thiazole purification Purify by Column Chromatography synthesis->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (Agar Well Diffusion) characterization->antimicrobial compare_cancer Compare IC50 values with Alternative Compounds anticancer->compare_cancer compare_microbe Compare Zone of Inhibition with Alternative Compounds antimicrobial->compare_microbe

Caption: Workflow for synthesis and biological evaluation.

Conclusion

This guide provides a foundational framework for the synthesis and biological screening of this compound. The outlined protocols for synthesis, anticancer, and antimicrobial assays are based on established methodologies, ensuring reproducibility. The comparative data tables, which can be populated upon experimental investigation of the target compound, will offer valuable insights into its therapeutic potential relative to other benzothiazole derivatives. This structured approach is intended to facilitate further research and development in the promising field of heterocyclic medicinal chemistry.

References

Safety Operating Guide

Personal protective equipment for handling 2-(Furan-2-yl)-4-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in a laboratory setting. The following procedures are based on the known hazards of structurally similar benzothiazole and furan-containing compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Face ShieldCompliant with OSHA 1910.133 or European Standard EN166.[1][6]To protect against potential splashes and eye contact, which may cause serious irritation.[1][3][4][5]
Hand Protection Chemical-resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[7] Consult manufacturer's guide for extended contact.To prevent skin contact, as the compound may be harmful and cause irritation.[1][2][3]
Body Protection Laboratory CoatNomex® or 100% cotton lab coat, fully buttoned.[7]To protect skin from accidental spills. Synthetic fabrics like polyester should be avoided.[7]
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired if working outside a fume hood or if ventilation is inadequate.[2][7]To prevent inhalation of potentially harmful vapors or aerosols.[1][3]
Footwear Closed-toe ShoesShoes must cover the entire foot.[7]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_area 2. Prepare Workspace in Fume Hood prep_ppe->prep_area prep_materials 3. Assemble All Necessary Equipment prep_area->prep_materials handle_weigh 4. Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve 5. Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction 6. Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_decontaminate 7. Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose_waste 8. Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe 9. Doff PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodology:

  • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that an eyewash station and safety shower are readily accessible.[2][5][6][8]

  • Assemble Equipment: Gather all necessary glassware, reagents, and waste containers before starting the experiment.

  • Weigh Compound: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dissolution: Add the solvent to the vessel containing the compound.

  • Reaction: Conduct the experiment, maintaining containment within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after the experiment is complete.[1][3][4]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Decision Tree

cluster_hazardous Hazardous Waste start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated solid_waste Solid Waste (gloves, weigh boats) is_contaminated->solid_waste Yes liquid_waste Liquid Waste (solutions, solvents) is_contaminated->liquid_waste Yes sharps_waste Contaminated Sharps (needles, broken glass) is_contaminated->sharps_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No dispose_hazardous Dispose in Approved Hazardous Waste Container solid_waste->dispose_hazardous liquid_waste->dispose_hazardous sharps_waste->dispose_hazardous

Caption: A decision tree for the proper segregation and disposal of waste.

Disposal Protocol:

  • Segregation: All materials, including gloves, weigh boats, and paper towels, that come into contact with this compound must be treated as hazardous waste.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Contaminated solid waste should be collected in a separate, labeled hazardous waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][8][9] Do not pour any waste down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.